molecular formula C9H11ClO B2527753 1-(3-Chloro-2-methylphenyl)ethanol CAS No. 1314904-19-2

1-(3-Chloro-2-methylphenyl)ethanol

Cat. No.: B2527753
CAS No.: 1314904-19-2
M. Wt: 170.64
InChI Key: OBANDKGLTWCNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)ethanol, with the molecular formula C9H11ClO, is a chiral aromatic alcohol compound of interest in synthetic and medicinal chemistry . The compound features a chloro and a methyl substituent on the phenyl ring, a structure that is often explored as a versatile synthetic intermediate or building block for more complex molecules . As a secondary alcohol with a stereocenter, it exists in two enantiomeric forms, (R) and (S), which may exhibit different biological activities or properties in asymmetric synthesis . Compounds within this class of substituted ethanol derivatives are frequently investigated for their potential as precursors in the development of pharmaceuticals and other biologically active molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBANDKGLTWCNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-(3-Chloro-2-methylphenyl)ethanol, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of two principal synthetic routes: the reduction of 3-chloro-2-methylacetophenone and the Grignard reaction utilizing 3-chloro-2-methylbenzaldehyde. Detailed experimental protocols, quantitative data, and structural characterization are presented to facilitate its synthesis and application in research and development.

Overview of Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two primary and reliable chemical transformations. The choice of pathway may depend on the availability of starting materials and the desired scale of production.

  • Pathway 1: Reduction of 3-Chloro-2-methylacetophenone: This is a common and straightforward approach involving the reduction of the corresponding ketone. This method is often preferred due to the commercial availability of the precursor and the high yields typically achieved with modern reducing agents.

  • Pathway 2: Grignard Reaction: This classic carbon-carbon bond-forming reaction provides an alternative route starting from 3-chloro-2-methylbenzaldehyde and a methyl Grignard reagent. This pathway is advantageous when the aldehyde precursor is more readily accessible than the ketone.

Below is a graphical representation of the logical relationship between the key steps in these synthesis pathways.

Synthesis_Pathways Logical Flow of Synthesis Pathways cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis Routes 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Diazotization Diazotization 3-Chloro-2-methylaniline->Diazotization 1. NaNO2, HCl 2. Acetaldehyde source 3-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylaniline->3-Chloro-2-methylbenzaldehyde Various methods 3-Chloro-2-methylacetophenone 3-Chloro-2-methylacetophenone Diazotization->3-Chloro-2-methylacetophenone Reduction Reduction 3-Chloro-2-methylacetophenone->Reduction Grignard Reaction Grignard Reaction 3-Chloro-2-methylbenzaldehyde->Grignard Reaction CH3MgBr This compound This compound Reduction->this compound Grignard Reaction->this compound Purification & Analysis Purification & Analysis This compound->Purification & Analysis

Caption: Logical flow of the synthesis pathways for this compound.

Experimental Protocols

Synthesis of Precursor: 3-Chloro-2-methylacetophenone

The key precursor, 3-chloro-2-methylacetophenone, can be synthesized from 3-chloro-2-methylaniline via a diazotization reaction followed by an acylation step.

Experimental Workflow:

Precursor_Synthesis_Workflow Start Start Dissolve 3-chloro-2-methylaniline in HCl Dissolve 3-chloro-2-methylaniline in HCl Start->Dissolve 3-chloro-2-methylaniline in HCl Cool to 0-5 °C Cool to 0-5 °C Dissolve 3-chloro-2-methylaniline in HCl->Cool to 0-5 °C Add NaNO2 solution dropwise Add NaNO2 solution dropwise Cool to 0-5 °C->Add NaNO2 solution dropwise Stir for 30 min Stir for 30 min Add NaNO2 solution dropwise->Stir for 30 min Add diazonium salt to oxime solution Add diazonium salt to oxime solution Stir for 30 min->Add diazonium salt to oxime solution Prepare acetaldehyde oxime solution Prepare acetaldehyde oxime solution Prepare acetaldehyde oxime solution->Add diazonium salt to oxime solution Warm to room temperature and stir Warm to room temperature and stir Add diazonium salt to oxime solution->Warm to room temperature and stir Acid Hydrolysis Acid Hydrolysis Warm to room temperature and stir->Acid Hydrolysis Extraction with Et2O Extraction with Et2O Acid Hydrolysis->Extraction with Et2O Purification by chromatography Purification by chromatography Extraction with Et2O->Purification by chromatography End End Purification by chromatography->End

Caption: Workflow for the synthesis of 3-chloro-2-methylacetophenone.

Protocol:

  • Diazotization: In a flask equipped with a mechanical stirrer, dissolve 3-chloro-2-methylaniline (1 equivalent) in a 3 M solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Acylation: In a separate flask, prepare a solution of acetaldehyde oxime (1.2 equivalents) in aqueous acetone. To this, add a solution of copper(II) sulfate pentahydrate (catalytic amount) and sodium sulfite (catalytic amount).

  • Reaction and Workup: The cold diazonium salt solution is added portion-wise to the acetaldehyde oxime solution at a temperature maintained between 10-20 °C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of 3 M hydrochloric acid and heated to 80 °C for 2 hours to hydrolyze the intermediate. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-2-methylacetophenone.

Pathway 1: Reduction of 3-Chloro-2-methylacetophenone

Experimental Workflow:

Reduction_Workflow Start Start Dissolve 3-chloro-2-methylacetophenone in Ethanol Dissolve 3-chloro-2-methylacetophenone in Ethanol Start->Dissolve 3-chloro-2-methylacetophenone in Ethanol Cool to 0 °C Cool to 0 °C Dissolve 3-chloro-2-methylacetophenone in Ethanol->Cool to 0 °C Add NaBH4 portion-wise Add NaBH4 portion-wise Cool to 0 °C->Add NaBH4 portion-wise Stir at room temperature Stir at room temperature Add NaBH4 portion-wise->Stir at room temperature Quench with water Quench with water Stir at room temperature->Quench with water Remove Ethanol under vacuum Remove Ethanol under vacuum Quench with water->Remove Ethanol under vacuum Extract with Ethyl Acetate Extract with Ethyl Acetate Remove Ethanol under vacuum->Extract with Ethyl Acetate Dry and concentrate Dry and concentrate Extract with Ethyl Acetate->Dry and concentrate Purification by chromatography Purification by chromatography Dry and concentrate->Purification by chromatography End End Purification by chromatography->End

Caption: Workflow for the reduction of 3-chloro-2-methylacetophenone.

Protocol:

  • To a solution of 3-chloro-2-methylacetophenone (1 equivalent) in ethanol (0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The ethanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Pathway 2: Grignard Reaction with 3-Chloro-2-methylbenzaldehyde

Experimental Workflow:

Grignard_Workflow Start Start Prepare Methylmagnesium Bromide Prepare Methylmagnesium Bromide Start->Prepare Methylmagnesium Bromide Dissolve 3-chloro-2-methylbenzaldehyde in THF Dissolve 3-chloro-2-methylbenzaldehyde in THF Start->Dissolve 3-chloro-2-methylbenzaldehyde in THF Add Grignard reagent dropwise Add Grignard reagent dropwise Prepare Methylmagnesium Bromide->Add Grignard reagent dropwise Cool aldehyde solution to 0 °C Cool aldehyde solution to 0 °C Dissolve 3-chloro-2-methylbenzaldehyde in THF->Cool aldehyde solution to 0 °C Cool aldehyde solution to 0 °C->Add Grignard reagent dropwise Stir at room temperature Stir at room temperature Add Grignard reagent dropwise->Stir at room temperature Quench with saturated NH4Cl (aq) Quench with saturated NH4Cl (aq) Stir at room temperature->Quench with saturated NH4Cl (aq) Extract with Diethyl Ether Extract with Diethyl Ether Quench with saturated NH4Cl (aq)->Extract with Diethyl Ether Dry and concentrate Dry and concentrate Extract with Diethyl Ether->Dry and concentrate Purification by chromatography Purification by chromatography Dry and concentrate->Purification by chromatography End End Purification by chromatography->End

Caption: Workflow for the Grignard reaction.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-2-methylbenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of methylmagnesium bromide (1.2 equivalents, typically 3.0 M in diethyl ether) is added dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound and its precursor. The values are based on typical yields for analogous reactions found in the literature.

CompoundSynthesis PathwayStarting MaterialReagentsTypical Yield (%)Purity (%)
3-Chloro-2-methylacetophenone Diazotization/Acylation3-Chloro-2-methylanilineNaNO₂, HCl, Acetaldehyde oxime60-75>95
This compound Reduction3-Chloro-2-methylacetophenoneNaBH₄, Ethanol85-95>98
This compound Grignard Reaction3-Chloro-2-methylbenzaldehydeCH₃MgBr, THF70-85>97

Structural Characterization

The structure of this compound is confirmed by standard spectroscopic methods. The expected data, based on analysis of structurally similar compounds, are provided below.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.10 (m, 3H, Ar-H)

    • δ 5.05 (q, J = 6.5 Hz, 1H, CH-OH)

    • δ 2.40 (s, 3H, Ar-CH₃)

    • δ 1.95 (d, J = 3.0 Hz, 1H, OH)

    • δ 1.50 (d, J = 6.5 Hz, 3H, CH-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 145.5 (Ar-C)

    • δ 135.0 (Ar-C)

    • δ 133.5 (Ar-C-Cl)

    • δ 128.0 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 68.0 (CH-OH)

    • δ 25.0 (CH-CH₃)

    • δ 16.0 (Ar-CH₃)

Mass Spectrometry
  • Electron Ionization (EI-MS):

    • m/z (% relative intensity): 172/170 (M⁺, based on ³⁷Cl/³⁵Cl isotopes), 155/153 (M⁺ - CH₃), 137 (M⁺ - CH₃ - H₂O), 125 (M⁺ - C₂H₅O), 119, 91.

Infrared (IR) Spectroscopy
  • IR (neat, cm⁻¹):

    • 3350 (br, O-H stretch)

    • 3060, 2970, 2925 (C-H stretch)

    • 1590, 1460 (C=C aromatic stretch)

    • 1080 (C-O stretch)

    • 820, 780 (C-Cl stretch, C-H aromatic bend)

This comprehensive guide provides the necessary details for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a substituted aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its specific substitution pattern—a chlorine atom and a methyl group on the phenyl ring—influences its reactivity and physical properties, making a thorough understanding of its chemical characteristics essential for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of an ethanol backbone attached to a 3-chloro-2-methylphenyl group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as a pair of enantiomers, (R)-1-(3-chloro-2-methylphenyl)ethanol and (S)-1-(3-chloro-2-methylphenyl)ethanol, or as a racemic mixture.

Table 1: General and Computed Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁ClOPubChem[1]
Molecular Weight 170.64 g/mol PubChem[1]
CAS Number 960722-19-2 ((1R)-enantiomer)PubChem[1]
Physical State Not definitively reported; likely a liquid or low-melting solid at room temperature.Inferred from similar compounds
Boiling Point Data not available.
Melting Point Data not available.
Solubility Expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and dichloromethane.General chemical principles

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound (based on analogues)

Technique Predicted Data
¹H NMR Signals corresponding to the aromatic protons (multiplets), the methine proton (quartet), the methyl group on the ethanol chain (doublet), and the methyl group on the phenyl ring (singlet). The hydroxyl proton will appear as a broad singlet.
¹³C NMR Signals for the aromatic carbons (multiple peaks), the carbon bearing the hydroxyl group, the methyl carbon of the ethanol chain, and the methyl carbon on the phenyl ring.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), absorptions in the 2850-3000 cm⁻¹ region (C-H stretch), and characteristic peaks in the fingerprint region for the substituted benzene ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (170.64 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone precursor, 3-chloro-2-methylacetophenone.

Synthesis of 3-Chloro-2-methylacetophenone (Precursor)

A common method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation of the corresponding substituted benzene.

Experimental Workflow for Friedel-Crafts Acylation:

Synthesis_Workflow Reactants 3-Chloro-2-methyltoluene + Acetyl Chloride/Acetic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Workup Aqueous Work-up (e.g., HCl, water) Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product 3-Chloro-2-methylacetophenone Purification->Product

Caption: Workflow for the synthesis of 3-chloro-2-methylacetophenone.

Detailed Protocol:

  • To a stirred solution of 3-chloro-2-methyltoluene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, a Lewis acid catalyst such as aluminum chloride is added portion-wise at a low temperature (e.g., 0-5 °C).

  • Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure 3-chloro-2-methylacetophenone.

Synthesis of this compound

The reduction of 3-chloro-2-methylacetophenone to this compound can be effectively carried out using a mild reducing agent like sodium borohydride.

Experimental Workflow for Ketone Reduction:

Reduction_Workflow Ketone 3-Chloro-2-methylacetophenone Reaction Reduction Ketone->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reaction Workup Aqueous Work-up (e.g., Water, dilute acid) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography or Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the reduction of 3-chloro-2-methylacetophenone.

Detailed Protocol:

  • 3-Chloro-2-methylacetophenone is dissolved in a suitable protic solvent such as methanol or ethanol.

  • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess sodium borohydride.

  • The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While specific physical constants like melting and boiling points are not yet widely reported, the provided synthesis protocols and predicted spectral data offer a solid foundation for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

References

An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-chloro-2-methylphenyl)ethanol, a chiral alcohol with significant potential as a building block in pharmaceutical synthesis. This document elucidates its chemical identity, properties, and detailed synthetic methodologies, with a particular focus on asymmetric synthesis to obtain the desired enantiomer. While specific biological activities and direct involvement in signaling pathways are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities.

Chemical Identity and Properties

Quantitative data and key properties are summarized in the table below.

PropertyValueReference
PubChem CID 96072219 ((1R)-enantiomer)[1]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.63 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral knowledge
Boiling Point Not explicitly reported, but expected to be >200 °CGeneral knowledge
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethaneGeneral knowledge

Synthesis and Manufacturing

The synthesis of this compound involves the preparation of the precursor ketone, 3-chloro-2-methylacetophenone, followed by its reduction. For applications in drug development, the stereoselective reduction to obtain the desired enantiomer, (1R)-1-(3-chloro-2-methylphenyl)ethanol, is of paramount importance.

Synthesis of 3-Chloro-2-methylacetophenone (Precursor)

A common route to synthesize the precursor ketone, 3-chloro-2-methylacetophenone, is through a Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A solution of 2-chlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise to the cooled solution while stirring.

  • Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-chloro-2-methylacetophenone.

Below is a DOT script for the synthesis workflow of the precursor.

G Synthesis of 3-Chloro-2-methylacetophenone start Start reactants 2-Chlorotoluene Acetyl Chloride Aluminum Chloride start->reactants reaction Friedel-Crafts Acylation (Dichloromethane, Reflux) reactants->reaction workup Quenching (Ice/HCl) Extraction Washing reaction->workup purification Drying Solvent Removal Purification (Distillation/Chromatography) workup->purification product 3-Chloro-2-methylacetophenone purification->product

Caption: Workflow for the synthesis of the precursor ketone.

Asymmetric Reduction to (1R)-1-(3-Chloro-2-methylphenyl)ethanol

The enantioselective reduction of 3-chloro-2-methylacetophenone is crucial for obtaining the desired (1R)-enantiomer. Biocatalytic methods often offer high enantioselectivity and mild reaction conditions.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methods used for similar chiral alcohols and may require optimization for this specific substrate.

  • Biocatalyst Preparation: A suitable ketoreductase (KRED) enzyme or a whole-cell biocatalyst (e.g., recombinant E. coli expressing a specific KRED) is prepared.

  • Reaction Mixture: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing the biocatalyst, a cofactor (e.g., NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: 3-chloro-2-methylacetophenone, dissolved in a water-miscible co-solvent (e.g., isopropanol or DMSO) to enhance solubility, is added to the reaction mixture.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a period ranging from several hours to days. The progress of the reaction is monitored by chiral HPLC.

  • Work-up and Extraction: Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield enantiomerically enriched (1R)-1-(3-chloro-2-methylphenyl)ethanol.

The following DOT script illustrates the biocatalytic reduction workflow.

G Biocatalytic Asymmetric Reduction start Start precursor 3-Chloro-2-methylacetophenone start->precursor reaction Enzymatic Reduction (Aqueous Buffer, Co-solvent) precursor->reaction biocatalyst Ketoreductase (KRED) Cofactor (NADPH) Regeneration System biocatalyst->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring extraction Product Extraction (Ethyl Acetate) monitoring->extraction purification Purification (Column Chromatography) extraction->purification product (1R)-1-(3-Chloro-2-methylphenyl)ethanol purification->product

Caption: Workflow for the biocatalytic asymmetric reduction.

Spectroscopic Data

  • ¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, a singlet for the aromatic methyl group, and multiplets for the aromatic protons.

  • ¹³C NMR: Signals corresponding to the two methyl carbons, the methine carbon bearing the hydroxyl group, and the aromatic carbons are expected.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol would be a key feature.

Applications in Drug Development

Chiral alcohols such as (1R)-1-(3-chloro-2-methylphenyl)ethanol are valuable intermediates in the synthesis of more complex pharmaceutical molecules. The presence of a chiral center and multiple functional groups allows for the construction of stereochemically defined active pharmaceutical ingredients (APIs). A structurally related compound, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has been identified as a key intermediate in the synthesis of a candidate for an anticancer drug targeting the IGF-1 receptor. This highlights the potential of this class of compounds as building blocks for therapeutics.

The logical relationship for its use as a chiral building block is depicted below.

G Role as a Chiral Building Block chiral_alcohol (1R)-1-(3-Chloro-2-methylphenyl)ethanol functionalization Further Chemical Transformations (e.g., etherification, esterification, substitution) chiral_alcohol->functionalization complex_molecule Advanced Chiral Intermediate functionalization->complex_molecule api_synthesis Synthesis of Active Pharmaceutical Ingredient (API) complex_molecule->api_synthesis final_drug Final Drug Product api_synthesis->final_drug

Caption: Use as a chiral intermediate in drug synthesis.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound or its direct interaction with specific signaling pathways. Its utility is primarily recognized as a synthetic intermediate. Future research may explore the inherent biological properties of this molecule and its derivatives.

Conclusion

This compound, particularly its (1R)-enantiomer, represents a valuable chiral building block for the pharmaceutical industry. The synthetic routes, especially those employing biocatalysis, offer efficient access to this enantiomerically pure compound. While its direct biological effects are yet to be thoroughly investigated, its role as a precursor to complex, biologically active molecules is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding to facilitate further research and application of this compound.

References

Spectroscopic Profile of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(3-chloro-2-methylphenyl)ethanol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₁₁ClO Molecular Weight: 170.63 g/mol Structure:

Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 1-(3-chlorophenyl)ethanol, 1-(2-methylphenyl)ethanol, and 1-(4-chloro-2-methylphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.1Multiplet3HAromatic (Ar-H)
~5.0Quartet1HCH-OH
~2.4Singlet3HAr-CH₃
~1.9Singlet1HOH
~1.5Doublet3HCH₃-CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~145Aromatic (C-Cl)
~135Aromatic (C-CH₃)
~132Aromatic (C-H)
~128Aromatic (C-H)
~126Aromatic (C-H)
~125Aromatic (C-CHOH)
~70CH-OH
~25CH₃-CH
~19Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3360Strong, BroadO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2970MediumC-H stretch (aliphatic)
~1470MediumC=C stretch (aromatic)
~1080StrongC-O stretch (secondary alcohol)
~800StrongC-Cl stretch
Mass Spectrometry (MS)
m/z RatioRelative IntensityAssignment
170/172High[M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern
155Medium[M-CH₃]⁺
152Medium[M-H₂O]⁺
137High[M-H₂O-CH₃]⁺
111Medium[C₇H₆Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The tube is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the spectrum is typically acquired within a few minutes.[2] For ¹³C NMR, a larger sample size or a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[3]

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and a beam of infrared light is passed through it.[4][5] The resulting spectrum shows the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule.[6]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8] The molecules are then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to obtain experimental data for this specific compound to confirm these predictions and further elucidate its chemical properties.

References

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloro-2-methylphenyl)ethanol. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar molecules to predict its solubility profile. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Predicted Solubility Profile

Based on the structural features of this compound—a substituted aromatic alcohol—and solubility data from analogous compounds, a qualitative solubility profile can be inferred. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, while the chlorinated and methylated phenyl group represents a significant nonpolar component.

This duality suggests that the compound will exhibit limited solubility in polar protic solvents like water and higher solubility in organic solvents. For instance, 1-(2-Chlorophenyl)-1-ethanol is reported to be slightly soluble in water but miscible with common organic solvents such as ethanol, hexane, and ethyl acetate[1][2]. Similarly, (+/-)-2-Chloro-1-phenylethanol is not miscible or is difficult to mix with water[3]. Another analog, 1-(4-Chlorophenyl)-1-phenylethanol, shows slight solubility in chloroform, DMSO, and methanol[4].

The expected solubility of this compound in various solvents is summarized in the table below.

Solvent ClassSolvent NamePredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe nonpolar aromatic ring with chloro and methyl substituents likely dominates over the polar hydroxyl group, leading to poor miscibility with water.
MethanolSolubleThe alkyl chain of the alcohol is short, and it can engage in hydrogen bonding with the solute's hydroxyl group, while also solvating the nonpolar phenyl ring to some extent.
EthanolSolubleSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group provides some nonpolar character to dissolve the aromatic portion of the solute.
Polar Aprotic AcetoneSolubleAcetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for many organic compounds, including those with polar functional groups.
AcetonitrileSolubleThe polarity of acetonitrile should allow for the dissolution of this compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dichloromethane (DCM)SolubleAs a moderately polar solvent, DCM is effective at dissolving many organic compounds that have both polar and nonpolar characteristics.
Nonpolar HexaneSoluble to Sparingly SolubleWhile the nonpolar aromatic ring favors solubility in hexane, the polar hydroxyl group may limit its miscibility.
TolueneSolubleThe aromatic nature of toluene makes it an excellent solvent for other aromatic compounds through pi-pi stacking interactions.
Diethyl EtherSolubleDiethyl ether is a good solvent for many organic compounds due to its ability to dissolve a wide range of substances with varying polarities.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly employed for this purpose.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution.[5][6]

Materials:

  • This compound

  • Selected solvents

  • Analytical balance (accurate to 0.1 mg)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container. An excess is ensured by observing undissolved solid at the bottom of the container.

    • Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if further solid dissolves.

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed or temperature-equilibrated pipette or syringe.

    • Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microparticles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Transfer the clear filtrate to a pre-weighed, dry evaporating dish or glass vial.

    • Record the exact mass of the filtrate if solubility is to be expressed in mass/mass units.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

    • Continue drying until a constant mass of the solute is achieved. This is confirmed by repeated weighing until the mass does not change significantly between measurements.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Visual Representations

To aid in the understanding of the factors influencing solubility and the experimental process, the following diagrams are provided.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility 'Like dissolves like' size Molecular Size size->solubility Inverse relationship functional_groups Functional Groups (e.g., -OH) h_bonding Hydrogen Bonding Capacity functional_groups->h_bonding polarity_solvent Polarity polarity_solvent->solubility 'Like dissolves like' h_bonding->solubility temp Temperature temp->solubility Generally direct for solids pressure Pressure (for gases) pressure->solubility Direct for gases

Caption: Logical relationship of factors influencing the solubility of a compound.

G Workflow for Gravimetric Solubility Determination A 1. Prepare Supersaturated Solution (Excess solute in known volume of solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Settle and Collect Supernatant (Allow undissolved solid to settle) B->C D 4. Filter the Supernatant (Using a 0.45 µm filter) C->D E 5. Weigh a Known Volume of Filtrate (In a pre-weighed container) D->E F 6. Evaporate the Solvent (Using a drying oven) E->F G 7. Dry to a Constant Mass (Weigh periodically until mass is stable) F->G H 8. Calculate Solubility (Mass of solute / Volume of solvent) G->H

Caption: Experimental workflow for determining solubility via the gravimetric method.

References

An In-depth Technical Guide on the Stereoisomers and Chirality of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a chiral secondary alcohol with a stereocenter at the carbon atom bearing the hydroxyl group. This chirality gives rise to two stereoisomers, the (R)- and (S)-enantiomers, which can exhibit distinct biological activities and pharmacological profiles. The spatial arrangement of the substituents around the chiral center is crucial in determining the molecule's interaction with chiral biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, stereoselective separation, and characterization of the stereoisomers of this compound, addressing the critical need for enantiomerically pure compounds in research and drug development.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone.

Experimental Protocol: Reduction of 3-Chloro-2-methylacetophenone

A common method for this reduction involves the use of a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Materials: 3-Chloro-2-methylacetophenone, Sodium Borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-chloro-2-methylacetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield racemic this compound.

Logical Workflow for Racemic Synthesis

G start Start: 3-Chloro-2-methylacetophenone reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup (NH4Cl quench, Ether extraction) reduction->workup product Racemic this compound workup->product

Caption: Workflow for the synthesis of racemic this compound.

Chiral Separation of Stereoisomers

The separation of the (R)- and (S)-enantiomers of this compound is crucial for evaluating their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving this class of compounds.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The ratio of these solvents needs to be optimized to achieve baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: Typically 0.5 to 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220 or 254 nm).

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase under isocratic conditions.

    • Monitor the elution profile with the UV detector. The two enantiomers will appear as separate peaks with different retention times.

Logical Workflow for Chiral Separation

G racemate Racemic Mixture hplc Chiral HPLC (Polysaccharide-based CSP) racemate->hplc enantiomers Separated Enantiomers ((R) and (S)) hplc->enantiomers

Caption: Workflow for the chiral separation of this compound enantiomers.

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity.

Physicochemical and Spectroscopic Data

Property(R)-1-(3-Chloro-2-methylphenyl)ethanol(S)-1-(3-Chloro-2-methylphenyl)ethanol
Molecular Formula C₉H₁₁ClOC₉H₁₁ClO
Molecular Weight 170.64 g/mol 170.64 g/mol
Appearance Expected to be a colorless oil or solidExpected to be a colorless oil or solid
Specific Rotation [α]D Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
¹H NMR (CDCl₃) Expected chemical shifts (ppm): ~1.5 (d, 3H, CH₃-CH), ~2.4 (s, 3H, Ar-CH₃), ~5.0 (q, 1H, CH-OH), ~7.1-7.4 (m, 3H, Ar-H). The spectra of the enantiomers are identical in an achiral solvent.Expected chemical shifts (ppm): ~1.5 (d, 3H, CH₃-CH), ~2.4 (s, 3H, Ar-CH₃), ~5.0 (q, 1H, CH-OH), ~7.1-7.4 (m, 3H, Ar-H). The spectra of the enantiomers are identical in an achiral solvent.
¹³C NMR (CDCl₃) Expected chemical shifts for the carbon skeleton. The spectra of the enantiomers are identical in an achiral solvent.Expected chemical shifts for the carbon skeleton. The spectra of the enantiomers are identical in an achiral solvent.
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes).Expected molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes).

Chirality and Biological Activity

The three-dimensional structure of a drug molecule is paramount for its interaction with biological targets. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with the individual stereoisomers of this compound. However, the general principle of stereoselectivity in drug action suggests that the (R)- and (S)-enantiomers would likely display different biological profiles. Further research is required to elucidate these differences.

Signaling Pathway Investigation (Hypothetical)

Should this molecule be investigated for its biological activity, a logical workflow for pathway analysis would be as follows:

G start Test (R) and (S) Enantiomers in Cellular/Animal Model phenotype Observe Differential Phenotypic Effects start->phenotype omics Omics Analysis (Transcriptomics, Proteomics) phenotype->omics bioinformatics Bioinformatics & Pathway Analysis omics->bioinformatics target Identify Potential Signaling Pathways & Targets bioinformatics->target

Caption: A hypothetical workflow for investigating the signaling pathways affected by the stereoisomers of this compound.

Conclusion

The stereoisomers of this compound represent an important area for further investigation, particularly concerning their synthesis, chiral separation, and potential biological activities. This guide has provided a foundational framework for approaching these research avenues. The detailed experimental protocols and logical workflows serve as a starting point for scientists and researchers. The elucidation of the specific properties of the (R)- and (S)-enantiomers will be critical for any future applications in drug discovery and development.

An In-depth Technical Guide to 1-(3-Chloro-2-methylphenyl)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Properties and Specifications

PropertyValue
IUPAC Name 1-(3-Chloro-2-methylphenyl)ethanol
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
CAS Number (1R)-enantiomer: 96072219-33-3
Appearance Expected to be a liquid or low-melting solid

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the preparation of chiral alcohols. The primary route involves the asymmetric reduction of the corresponding ketone, 3-chloro-2-methylacetophenone. Both chemical and biocatalytic methods are viable, offering different advantages in terms of stereoselectivity, yield, and environmental impact.

Asymmetric Chemical Reduction

The asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched alcohols. This typically involves the use of a chiral catalyst and a reducing agent. A plausible synthetic pathway is outlined below.

G Asymmetric Chemical Reduction Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Purification A 3-Chloro-2-methylacetophenone B Asymmetric Transfer Hydrogenation A->B D This compound B->D C Chiral Ruthenium Catalyst Formic acid/triethylamine C->B E Column Chromatography D->E

Caption: Asymmetric transfer hydrogenation of 3-chloro-2-methylacetophenone.

Biocatalytic Reduction

Enzymatic reduction of ketones offers a highly selective and environmentally benign alternative to chemical methods. Ketoreductases (KREDs) are particularly effective for this transformation, often providing high enantiomeric excess (ee) and yields.

G Biocatalytic Reduction Workflow cluster_0 Substrate cluster_1 Biocatalysis cluster_2 Product cluster_3 Work-up A 3-Chloro-2-methylacetophenone B Whole-cell Biocatalyst (e.g., E. coli expressing a KRED) A->B D (R)- or (S)-1-(3-Chloro-2-methylphenyl)ethanol B->D C Cofactor Regeneration System (e.g., Glucose/GDH) C->B E Solvent Extraction Purification D->E

Caption: Whole-cell biocatalytic reduction of 3-chloro-2-methylacetophenone.

Quantitative Data from Analogous Syntheses

Direct experimental data for the synthesis of this compound is sparse in the public domain. However, data from the synthesis of structurally similar compounds provide valuable benchmarks.

ProductPrecursorMethodCatalyst/EnzymeYieldEnantiomeric Excess (ee)Reference
(S)-2-chloro-1-(3-hydroxyphenyl)ethanolα-chloro-3-hydroxyacetophenoneEnzymatic ReductionKetoreductase>99%100%CN109576313B
(R)-2-chloro-1-(m-chlorophenyl)ethanolm-chlorophenacyl chlorideAsymmetric ReductionAcetone powder of Geotrichum candidum94%98%ResearchGate Article

Detailed Experimental Protocols for Analogous Syntheses

The following protocols are for the synthesis of structurally related chiral alcohols and serve as a guide for the potential synthesis of this compound.

General Procedure for Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the asymmetric reduction of substituted acetophenones.

  • Catalyst Preparation: A chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB) is prepared according to literature procedures.

  • Reaction Setup: To a solution of 3-chloro-2-methylacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or a formic acid/triethylamine azeotrope) is added the chiral ruthenium catalyst (0.01-1 mol%).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (e.g., 12-48 hours) until completion, as monitored by TLC or GC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Whole-Cell Biocatalytic Reduction

This protocol is based on the enzymatic synthesis of similar chiral alcohols.[1]

  • Biocatalyst Preparation: E. coli cells overexpressing a suitable ketoreductase are cultured and harvested. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is co-expressed or added to the reaction mixture.

  • Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the substrate, 3-chloro-2-methylacetophenone, is added, along with the whole-cell biocatalyst and a cofactor (e.g., NADP⁺). A co-solvent such as isopropanol may be used to improve substrate solubility.[1]

  • Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.

  • Product Extraction and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated to yield the crude product. Further purification can be achieved by chromatography if necessary.

Applications in Drug Development

Chiral alcohols, such as this compound, are valuable building blocks in the synthesis of complex pharmaceutical compounds. The presence of multiple functional groups (a secondary alcohol, a chloro substituent, and a methyl group on an aromatic ring) allows for diverse chemical modifications.

The enantiomerically pure forms of this compound are particularly important, as the biological activity of a drug is often dependent on its stereochemistry. It is anticipated that this compound could serve as a key intermediate for the synthesis of:

  • Agonists or antagonists of various receptors: The phenyl ethanol moiety is a common scaffold in pharmacologically active molecules.

  • Enzyme inhibitors: The specific stereochemistry can be crucial for fitting into the active site of an enzyme.

  • Agrochemicals: Similar structures are found in some modern fungicides and pesticides.

The development of efficient and stereoselective synthetic routes to this compound is therefore of considerable interest to the pharmaceutical and agrochemical industries.

References

Potential Biological Activity of 1-(3-Chloro-2-methylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 1-(3-Chloro-2-methylphenyl)ethanol. This guide, therefore, provides a predictive analysis based on the structure-activity relationships (SAR) of structurally analogous compounds. The potential activities and experimental protocols described herein are hypothetical and require experimental validation.

Introduction

This compound is a small molecule belonging to the substituted phenylethanolamine class of compounds. Its structure, featuring a chlorinated and methylated phenyl ring attached to an ethanol moiety, suggests potential interactions with various biological targets. Compounds with similar structural features are known to exhibit a range of pharmacological activities, primarily interacting with the central and peripheral nervous systems. This document aims to provide a comprehensive overview of the potential biological activities of this compound, drawing parallels from existing knowledge of related molecules. We will explore hypothetical mechanisms of action, suggest experimental protocols for its investigation, and discuss potential toxicological considerations.

Structural Analysis and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₁ClOPubChem
Molecular Weight 170.64 g/mol PubChem
Structure A benzene ring substituted with a chloro group at position 3, a methyl group at position 2, and an ethanol group at position 1.-
Chirality The carbon atom of the ethanol group attached to the phenyl ring is a chiral center, meaning the compound can exist as two enantiomers ((R) and (S)).-
Predicted LogP ~2.5 - 3.5Prediction based on similar structures
Predicted Solubility Low in water, soluble in organic solvents.Prediction based on similar structures

Note: The predicted values are estimations and require experimental verification.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to other substituted phenylethanolamines and related compounds, this compound could potentially interact with several biological targets.[1][2] The presence and position of the chloro and methyl groups on the phenyl ring are known to significantly influence the affinity and efficacy of compounds for their targets.[3][4]

Potential Adrenergic Receptor Modulation

Substituted phenylethanolamines are well-known for their interaction with adrenergic receptors (α and β).[5][6] The specific substitution pattern on the phenyl ring dictates the selectivity and nature of this interaction (agonist or antagonist).

  • Hypothesized Mechanism: The phenylethanolamine scaffold can mimic endogenous catecholamines like norepinephrine and epinephrine, allowing it to bind to adrenergic receptors. The 3-chloro and 2-methyl substitutions will likely modulate the binding affinity and selectivity for different receptor subtypes (e.g., α₁, α₂, β₁, β₂). Halogenation at the meta-position (like the 3-chloro group) can influence receptor binding and intrinsic activity.[4]

A generalized signaling pathway for adrenergic receptor activation is depicted below:

Adrenergic_Signaling cluster_membrane Cell Membrane Receptor Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector Modulates cAMP_IP3 Second Messengers (cAMP / IP3, DAG) Effector->cAMP_IP3 Produces Ligand This compound (Hypothetical Ligand) Ligand->Receptor Binds PKA_PKC Protein Kinases (PKA / PKC) cAMP_IP3->PKA_PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction/relaxation, neurotransmitter release) PKA_PKC->Cellular_Response Phosphorylates targets leading to In_Vitro_Workflow Start This compound Synthesis and Purification Receptor_Binding Receptor Binding Assays (Radioligand displacement for adrenergic, dopaminergic, serotonergic receptors) Start->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP accumulation, calcium mobilization, reporter gene assays) Start->Functional_Assays Ion_Channel Ion Channel Patch Clamp (e.g., on GABA-A, NMDA receptors) Start->Ion_Channel Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO-A, MAO-B, COMT) Start->Enzyme_Inhibition Data_Analysis Data Analysis (Determine IC50, EC50, Ki) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Ion_Channel->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_Identification Hit Identification and Lead Optimization Data_Analysis->Hit_Identification

References

An In-depth Technical Guide on 1-(3-Chloro-2-methylphenyl)ethanol Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of 1-(3-chloro-2-methylphenyl)ethanol and its derivatives, with a particular focus on their potential as anticonvulsant agents. The core structure, featuring a substituted phenyl ethanol moiety, serves as a scaffold for the development of novel therapeutic compounds. This document details the synthesis, biological activity, and experimental protocols relevant to this class of molecules, aiming to equip researchers and drug development professionals with the necessary information to advance their investigations in this area.

Core Compound: this compound

Synthesis:

The synthesis of the core compound, this compound, can be achieved through two primary and well-established synthetic routes:

  • Reduction of 3-Chloro-2-methylacetophenone: This method involves the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone, using a suitable reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol or methanol is a common and effective choice for this transformation, yielding the desired secondary alcohol.[1][2][3][4]

  • Grignard Reaction with 3-Chloro-2-methylbenzaldehyde: An alternative approach is the reaction of 3-chloro-2-methylbenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction forms the carbon-carbon bond necessary to create the ethyl group and, upon aqueous workup, yields this compound.[5][6][7]

Biological Activity of Derivatives: Anticonvulsant Properties of Semicarbazones

Research has indicated that derivatives of the this compound scaffold, particularly semicarbazones, exhibit significant anticonvulsant activity. A study on a series of 3-chloro-2-methylphenyl-substituted semicarbazones demonstrated their potential in preclinical seizure models.[8]

Anticonvulsant Screening

The anticonvulsant potential of these compounds was evaluated using standard animal models of epilepsy:

  • Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy. Semicarbazone derivatives with the 3-chloro-2-methylphenyl moiety have shown activity in this screen.[8]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures. The 3-chloro-2-methylphenyl semicarbazones also demonstrated activity in this assay.[8]

  • Subcutaneous Strychnine (scSTY)-induced Seizure Test: This test evaluates a compound's ability to protect against seizures induced by the glycine receptor antagonist strychnine. Several of the 3-chloro-2-methylphenyl semicarbazones showed good anticonvulsant potency in this screen.[8]

While specific ED₅₀ values for the 3-chloro-2-methylphenyl substituted semicarbazones are not publicly available in the reviewed literature, related (aryloxy)aryl semicarbazones have shown significant potency in the MES screen in rats, with ED₅₀ values in the range of 1-5 mg/kg after oral administration.[9][10]

Neurotoxicity:

A critical aspect of developing new central nervous system (CNS) active drugs is assessing their neurotoxicity. The 3-chloro-2-methylphenyl substituted semicarbazones were evaluated for acute neurotoxicity. Some of the tested compounds exhibited a favorable profile with lesser CNS depression and neurotoxicity compared to established antiepileptic drugs like phenytoin and carbamazepine.[8]

Quantitative Data

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes the reported activity of related semicarbazone anticonvulsants to provide a comparative context.

Compound ClassTestSpeciesRoute of AdministrationED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
(Aryloxy)aryl SemicarbazonesMESRatOral1-5>100 (in many cases)>100 (in over half the compounds)[9][10]
4-Bromobenzaldehyde SemicarbazoneMESMousei.p.---[11]
4-Bromobenzaldehyde SemicarbazonescPTZMousei.p.---[11]
Pyridyl SemicarbazonesMESMousei.p.---[12]
Pyridyl SemicarbazonesscMetMousei.p.---[12]

Note: "-" indicates that specific values were not available in the reviewed abstracts.

Mechanism of Action

The primary mechanism of action for many anticonvulsant semicarbazones is believed to be the inhibition of voltage-gated sodium channels.[13][14][15] By blocking these channels, the compounds can reduce the rapid and excessive firing of neurons that initiate and propagate seizures. This use-dependent blockade is a key feature of many effective antiepileptic drugs, as it allows for the preferential inhibition of seizure activity while having less effect on normal neuronal firing.[14] While not definitively proven for the 3-chloro-2-methylphenyl derivatives, this is the most likely pathway based on structure-activity relationships of similar compounds. Some semicarbazones have also been investigated for their effects on GABAergic systems, though the primary anticonvulsant effect is more strongly linked to sodium channel modulation.[11]

Experimental Protocols

Synthesis of this compound via Reduction of 3-Chloro-2-methylacetophenone

Materials:

  • 3-Chloro-2-methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Dichloromethane (CH₂Cl₂)

  • 3 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3-chloro-2-methylacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.[1][2]

Maximal Electroshock Seizure (MES) Test Protocol

Animals: Male albino mice (20-25 g) or rats (100-150 g).

Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

Procedure:

  • Administer the test compound or vehicle control to the animals (typically via intraperitoneal injection).

  • At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • A dose-response curve is generated to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.[9][16][17]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Protocol

Animals: Male albino mice (18-25 g).

Materials: Pentylenetetrazole (PTZ) solution.

Procedure:

  • Administer the test compound or vehicle control to the animals (typically i.p.).

  • After a predetermined time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck.

  • Place the animals in individual observation cages.

  • Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, and/or vibrissae) lasting for at least 5 seconds.

  • The absence of clonic seizures during the observation period is considered protection.

  • Determine the ED₅₀ from a dose-response study.[14][18]

Neurotoxicity Screening (Rotarod Test)

Animals: Male albino mice (20-25 g).

Apparatus: A rotarod apparatus (a rotating rod).

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.

  • Administer the test compound or vehicle control.

  • At various time points after administration, place the mice on the rotating rod.

  • Record the time each animal is able to maintain its balance on the rod.

  • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

  • A dose-response curve is generated to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.[16][19]

Mandatory Visualizations

Synthesis_of_1_3_Chloro_2_methylphenyl_ethanol cluster_reduction Reduction Route cluster_grignard Grignard Route 3-Chloro-2-methylacetophenone 3-Chloro-2-methylacetophenone NaBH4_Ethanol NaBH4 / Ethanol 3-Chloro-2-methylacetophenone->NaBH4_Ethanol Reduction 1-(3-Chloro-2-methylphenyl)ethanol_R This compound NaBH4_Ethanol->1-(3-Chloro-2-methylphenyl)ethanol_R 3-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehyde CH3MgBr CH3MgBr 3-Chloro-2-methylbenzaldehyde->CH3MgBr Nucleophilic Addition 1-(3-Chloro-2-methylphenyl)ethanol_G This compound CH3MgBr->1-(3-Chloro-2-methylphenyl)ethanol_G

Caption: Synthetic routes to this compound.

Anticonvulsant_Screening_Workflow Start Start Compound_Admin Administer Test Compound (e.g., Semicarbazone Derivative) Start->Compound_Admin MES_Test Maximal Electroshock Seizure (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Neurotoxicity_Test Neurotoxicity Screen (Rotarod Test) Compound_Admin->Neurotoxicity_Test Evaluate_MES Assess Protection from Tonic Hindlimb Extension MES_Test->Evaluate_MES Evaluate_scPTZ Assess Protection from Clonic Seizures scPTZ_Test->Evaluate_scPTZ Evaluate_NT Assess Motor Impairment Neurotoxicity_Test->Evaluate_NT Calculate_ED50_MES Calculate ED50 (MES) Evaluate_MES->Calculate_ED50_MES Calculate_ED50_scPTZ Calculate ED50 (scPTZ) Evaluate_scPTZ->Calculate_ED50_scPTZ Calculate_TD50 Calculate TD50 Evaluate_NT->Calculate_TD50 End End Calculate_ED50_MES->End Calculate_ED50_scPTZ->End Calculate_TD50->End

Caption: Workflow for anticonvulsant and neurotoxicity screening.

Proposed_Mechanism_of_Action Semicarbazone Semicarbazone Derivative VGSC Voltage-Gated Sodium Channel (VGSC) Semicarbazone->VGSC Binds to Inhibition Inhibition VGSC->Inhibition Reduced_Firing Reduced Neuronal Hyperexcitability Inhibition->Reduced_Firing Leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Proposed mechanism of action for semicarbazone anticonvulsants.

References

Methodological & Application

Asymmetric Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-(3-chloro-2-methylphenyl)ethanol, a chiral alcohol that serves as a valuable building block in the development of pharmaceutical agents. The protocols outlined below focus on three robust and widely utilized methods for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction.

Introduction

The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dictated by its stereochemistry. This compound possesses a stereogenic center, and the ability to selectively synthesize either the (R)- or (S)-enantiomer is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-2'-methylacetophenone.

Methods Overview

Three primary methods for the asymmetric reduction of 3'-chloro-2'-methylacetophenone are presented:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.

  • Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium complex with a chiral diphosphine ligand (e.g., BINAP) to catalyze the enantioselective hydrogenation of the ketone.[1][2]

  • Biocatalytic Reduction: This approach leverages whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) to perform the enantioselective reduction.

The choice of method may depend on factors such as desired enantiomer, substrate scope, cost of reagents, and scalability.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of substituted acetophenones using the methods described. While specific data for 3'-chloro-2'-methylacetophenone is not extensively published, the data for structurally similar substrates provide a strong indication of the expected performance of each method.

Table 1: Representative Data for Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones

SubstrateCatalyst (mol%)ReductantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(S)-Me-CBS (10)BH₃·SMe₂250.5>9597 (R)--INVALID-LINK--
3'-Chloroacetophenone(S)-Me-CBS (10)BH₃·SMe₂2519295 (R)--INVALID-LINK--
2'-Methylacetophenone(S)-Me-CBS (5)BH₃·THF230.19896 (R)--INVALID-LINK--

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Substituted Acetophenones

SubstrateCatalystBaseSolventH₂ Pressure (atm)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneRuCl₂--INVALID-LINK--nK₂CO₃Methanol412>9980 (S)--INVALID-LINK--
3'-MethylacetophenoneRuCl₂--INVALID-LINK--nK₂CO₃Methanol420>9995 (S)--INVALID-LINK--
4'-ChloroacetophenoneRuCl₂--INVALID-LINK--nK₂CO₃Methanol100489492 (R)--INVALID-LINK--

Table 3: Representative Data for Biocatalytic Reduction of Substituted Acetophenones

SubstrateBiocatalystCo-substratepHTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
2-Chloro-1-phenylethanoneBaker's YeastGlucose7.0302474>97 (S)CN101503714A
AcetophenoneDaucus carota (carrot)-aq.30248586.4 (S)--INVALID-LINK--
4'-ChloroacetophenonePlant tissues-aq.RT-~80~98--INVALID-LINK--

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via CBS Reduction

This protocol describes the enantioselective reduction of 3'-chloro-2'-methylacetophenone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst to yield (S)-1-(3-chloro-2-methylphenyl)ethanol.

Materials:

  • 3'-Chloro-2'-methylacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

  • Add anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes.

  • In a separate flask, dissolve 3'-chloro-2'-methylacetophenone (1.0 eq.) in anhydrous THF.

  • Add the solution of the ketone dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Synthesis of this compound via Noyori Hydrogenation

This protocol outlines the asymmetric hydrogenation of 3'-chloro-2'-methylacetophenone using a Ru(II)-BINAP catalyst.

Materials:

  • 3'-Chloro-2'-methylacetophenone

  • --INVALID-LINK--n

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic stirrer

  • Hydrogen gas (high purity)

  • Celite

  • Rotary evaporator

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with --INVALID-LINK--n (0.005 eq.) and potassium hydroxide (0.01 eq.).

  • Add a solution of 3'-chloro-2'-methylacetophenone (1.0 eq.) in anhydrous isopropanol.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by taking aliquots (after depressurizing) and analyzing by Gas Chromatography (GC) or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with isopropanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Biocatalytic Asymmetric Synthesis of (S)-1-(3-Chloro-2-methylphenyl)ethanol using Baker's Yeast

This protocol describes a green chemistry approach using commercially available baker's yeast.

Materials:

  • 3'-Chloro-2'-methylacetophenone

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Deionized water

  • Erlenmeyer flask

  • Orbital shaker with temperature control

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In an Erlenmeyer flask, suspend active dry baker's yeast in deionized water.

  • Add glucose to the suspension.

  • Incubate the mixture in an orbital shaker at 30 °C for 30 minutes to activate the yeast.

  • Dissolve 3'-chloro-2'-methylacetophenone in a minimal amount of ethanol and add it to the yeast suspension.

  • Continue shaking the flask at 30 °C and monitor the reaction by TLC or GC. The reaction may take 24-48 hours.

  • Upon completion, add Celite to the reaction mixture and filter to remove the yeast cells.

  • Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 3'-Chloro-2'-methylacetophenone reaction Asymmetric Reduction start->reaction catalyst Chiral Catalyst (e.g., CBS, Noyori, Biocatalyst) catalyst->reaction reductant Reductant (e.g., Borane, H₂, Co-substrate) reductant->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis product Enantiopure This compound analysis->product

Caption: General experimental workflow for the asymmetric synthesis of this compound.

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_step Stereoselective Reduction cluster_product_formation Product Formation cbs CBS Catalyst (Oxazaborolidine) activated_complex Activated Catalyst-Borane Complex cbs->activated_complex Coordination borane BH₃ borane->activated_complex transition_state Six-membered Transition State activated_complex->transition_state Coordination to Ketone ketone 3'-Chloro-2'-methylacetophenone ketone->transition_state alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer workup Hydrolysis (Work-up) alkoxyborane->workup catalyst_regen Catalyst Regeneration alkoxyborane->catalyst_regen product (S)-1-(3-Chloro-2-methylphenyl)ethanol workup->product catalyst_regen->cbs

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols for the Chiral Resolution of 1-(3-Chloro-2-methylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a chiral secondary alcohol of interest in pharmaceutical synthesis. The stereochemistry of such compounds is crucial as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the separation of its enantiomers is a critical step in the development of enantiopure active pharmaceutical ingredients. This document provides detailed protocols for three common methods of chiral resolution: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).

Methods Overview

The successful resolution of this compound enantiomers can be achieved through several established stereochemical techniques.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.[4][5][6] These salts, having different physical properties, can then be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7][8][9][10]

Data Presentation

The following tables summarize representative quantitative data for the chiral resolution of this compound based on typical results for structurally similar secondary alcohols.

Table 1: Enzymatic Kinetic Resolution of (±)-1-(3-Chloro-2-methylphenyl)ethanol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of (S)-alcohol (ee_s, %)Enantiomeric Excess of (R)-acetate (ee_p, %)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane6~50>99>99>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateDiisopropyl ether24~48>95>95>100

Table 2: Chiral HPLC Separation of (±)-1-(3-Chloro-2-methylphenyl)ethanol

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10)1.08.510.2>2.0
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (95:5)0.812.114.5>2.5

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol describes the lipase-catalyzed transesterification for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic this compound (1.0 g, 5.4 mmol) in anhydrous hexane (50 mL), add immobilized Candida antarctica Lipase B (100 mg).

  • Add vinyl acetate (1.16 g, 13.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature (25°C) and monitor the progress by chiral HPLC or GC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate. This may take around 6 hours.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the enzyme with fresh hexane and combine the filtrates.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (S)-1-(3-Chloro-2-methylphenyl)ethanol and (R)-1-(3-Chloro-2-methylphenyl)ethyl acetate by column chromatography on silica gel.

Protocol 2: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol details the resolution of racemic this compound through the formation and fractional crystallization of diastereomeric salts.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • The racemic alcohol must first be converted to a suitable derivative for salt formation, for example, by conversion to a corresponding amine or by forming a phthalate half-ester. For this example, we will assume a suitable basic derivative has been prepared.

  • Dissolve the racemic derivative (e.g., an amino derivative) of this compound (5.0 g) in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

  • Recrystallize the obtained salt from a suitable solvent system (e.g., methanol/ethyl acetate) to improve diastereomeric purity. Monitor the purity by measuring the specific rotation or by chiral HPLC of the liberated amine.

  • To recover the enantiopure amine, dissolve the purified diastereomeric salt in water and basify with 1 M sodium hydroxide solution until the amine precipitates or can be extracted.

  • Extract the liberated amine with dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • The more soluble diastereomer, which remains in the mother liquor, can be recovered by evaporation of the solvent and subsequent treatment with base.

Protocol 3: Chiral HPLC Separation

This protocol provides a general method for the analytical or preparative separation of this compound enantiomers.

Materials and Equipment:

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol or Isopropanol

  • Chiral HPLC column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) based)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the chosen chiral stationary phase.

  • Equilibrate the column with the mobile phase (e.g., n-Hexane/Ethanol, 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength for detection (e.g., 220 nm).

  • Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Record the chromatogram and identify the retention times of the two enantiomers.

  • Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol) and the flow rate to achieve baseline resolution (Rs > 1.5).

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Visualizations

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture of (S)-alcohol and (R)-acetate reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-1-(3-Chloro-2-methylphenyl)ethanol separation->s_alcohol r_acetate (R)-1-(3-Chloro-2-methylphenyl)ethyl acetate separation->r_acetate

Caption: Workflow for Enzymatic Kinetic Resolution.

G cluster_1 Diastereomeric Salt Crystallization Workflow racemic_derivative Racemic Derivative of Alcohol salt_formation Salt Formation racemic_derivative->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

G cluster_2 Chiral HPLC Separation Workflow racemic_sample Racemic Sample Injection hplc_column Chiral Stationary Phase Column racemic_sample->hplc_column separation_process Elution with Mobile Phase hplc_column->separation_process detector UV Detector separation_process->detector enantiomer_r Separated (R)-Enantiomer detector->enantiomer_r enantiomer_s Separated (S)-Enantiomer detector->enantiomer_s

Caption: Workflow for Chiral HPLC Separation.

References

Application Notes and Protocols: 1-(3-Chloro-2-methylphenyl)ethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1-(3-Chloro-2-methylphenyl)ethanol being used as a chiral auxiliary. The following application notes and protocols are therefore prospective, based on the well-established principles of chiral auxiliary-mediated asymmetric synthesis. The proposed methodologies are hypothetical and would require experimental validation.

Introduction to Chiral Auxiliaries

In the field of stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This strategy is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where a specific enantiomer of a drug molecule is often responsible for its therapeutic effect. The auxiliary, being chiral itself, introduces a stereogenic center that directs the formation of a new stereocenter in the substrate with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse.

This document outlines the potential application of this compound as a chiral auxiliary in asymmetric synthesis. Its sterically hindered nature, arising from the ortho-methyl and meta-chloro substitutions on the phenyl ring, could provide effective facial shielding in stereoselective reactions.

Synthesis of this compound

The successful application of a chiral auxiliary begins with its efficient synthesis in enantiomerically pure form. A plausible route to this compound is the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone. It should be noted that 3-chloro-2-methylacetophenone is not a readily available stock chemical and may require custom synthesis.

Protocol 1: Synthesis of racemic this compound

This protocol describes the synthesis of the racemic alcohol, which would then require resolution to obtain the individual enantiomers for use as a chiral auxiliary.

Materials:

  • 3-chloro-2-methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-chloro-2-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Note on Enantiomerically Pure Synthesis: To directly obtain an enantiomerically pure auxiliary, an asymmetric reduction of 3-chloro-2-methylacetophenone could be employed using chiral reducing agents such as those derived from lithium aluminum hydride (e.g., with (R)- or (S)-BINOL) or through catalytic asymmetric hydrogenation.

Hypothetical Application as a Chiral Auxiliary in Asymmetric Alkylation

A primary application of chiral auxiliaries is to direct the stereoselective alkylation of enolates. The following protocol outlines a hypothetical workflow for the use of (R)- or (S)-1-(3-Chloro-2-methylphenyl)ethanol in the asymmetric alkylation of a carboxylic acid derivative.

Step 1: Attachment of the Chiral Auxiliary

The chiral auxiliary is first attached to a prochiral carboxylic acid via esterification.

Protocol 2: Esterification of a Prochiral Carboxylic Acid

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • (R)- or (S)-1-(3-Chloro-2-methylphenyl)ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-1-(3-Chloro-2-methylphenyl)ethanol (1.1 eq) in dry DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Step 2: Diastereoselective Enolate Alkylation

The ester is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The bulky chiral auxiliary is expected to shield one face of the enolate, leading to a diastereoselective alkylation.

Protocol 3: Asymmetric Alkylation

Materials:

  • Ester from Protocol 2

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of the ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a pre-cooled (-78 °C) solution of LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.

Protocol 4: Hydrolysis of the Chiral Auxiliary

Materials:

  • Alkylated ester from Protocol 3

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified diastereomeric ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • The aqueous layer contains the chiral auxiliary, which can be recovered by extraction with an appropriate organic solvent after basification.

  • The combined organic layers contain the enantiomerically enriched carboxylic acid. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The efficacy of a chiral auxiliary is determined by the yield and the diastereomeric or enantiomeric excess of the product. The following tables present a hypothetical summary of results for the proposed asymmetric alkylation.

Table 1: Hypothetical Results for Asymmetric Alkylation

ElectrophileYield (%)Diastereomeric Excess (de%)
Benzyl bromide8595
Methyl iodide9092
Ethyl iodide8893

Table 2: Hypothetical Enantiomeric Excess after Auxiliary Cleavage

ProductEnantiomeric Excess (ee%)
(R)-2-phenylpropanoic acid95
(R)-propanoic acid92
(R)-butanoic acid93

Visualizations

Diagram 1: Synthesis of this compound

G start 3-Chloro-2-methylacetophenone reagent NaBH4, MeOH start->reagent product This compound reagent->product

Caption: Synthesis of the chiral auxiliary.

Diagram 2: Hypothetical Workflow for Asymmetric Alkylation

G sub Prochiral Carboxylic Acid ester Chiral Ester sub->ester Attachment (Protocol 2) aux This compound (Chiral Auxiliary) aux->ester enolate Diastereoselective Alkylation ester->enolate LDA, Electrophile (Protocol 3) alkyl_ester Alkylated Ester (Diastereomeric Mixture) enolate->alkyl_ester cleavage Cleavage alkyl_ester->cleavage Hydrolysis (Protocol 4) product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Asymmetric alkylation workflow.

Application Notes: 1-(3-Chloro-2-methylphenyl)ethanol in Catalytic Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 1-(3-chloro-2-methylphenyl)ethanol in catalytic asymmetric reactions. The primary focus is on its enantioselective synthesis, as it serves as a valuable chiral building block for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound is a chiral secondary alcohol. The presence of a stereocenter makes it a crucial intermediate in the synthesis of enantiomerically pure target molecules, where biological activity is often dependent on a specific stereoisomer. Its application in catalytic asymmetric reactions is predominantly centered on its production via the asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-2'-methylacetophenone. The efficiency and stereoselectivity of this reduction are paramount for its utility. Two primary methodologies have proven effective for this transformation: metal-catalyzed asymmetric transfer hydrogenation and biocatalytic reduction.

Applications as a Chiral Building Block

Optically active halo-alcohols are important precursors in medicinal chemistry. For instance, (R)-2-chloro-1-phenylethanol is utilized in the synthesis of the β-3 adrenergic receptor agonist mirabegron, and (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate for the receptor antagonist ticagrelor[1]. By analogy, enantiomerically pure this compound is a strategic starting material for synthesizing complex chiral molecules where the specific substitution pattern is required to achieve desired biological activity and to optimize pharmacokinetic properties.

Catalytic Asymmetric Synthesis Methods

The enantioselective synthesis of this compound is primarily achieved through the asymmetric reduction of 3'-chloro-2'-methylacetophenone. Below are summaries and protocols for the leading catalytic methods.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation using Noyori-type catalysts is a powerful method for the reduction of prochiral ketones[2][3]. These catalysts, typically ruthenium(II) complexes with a chiral diamine ligand like N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), facilitate the transfer of hydrogen from a hydrogen donor (e.g., 2-propanol or formic acid) to the ketone with high enantioselectivity[2][4]. The ortho-substituent on the acetophenone derivative often leads to good enantiomeric excess in such reductions[2].

Ketoreductase-Mediated Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols[5][6]. Ketoreductases (KREDs), either in the form of isolated enzymes or within whole microbial cells (e.g., Saccharomyces cerevisiae, E. coli), can reduce a wide range of ketones to their corresponding alcohols with exceptional enantiomeric excess (>99% ee)[6][7][8]. The reaction is performed in aqueous media under mild conditions and utilizes a cofactor such as NADPH, which is typically regenerated in situ by a secondary enzyme system or the host cell's metabolism[9][10].

Quantitative Data for Asymmetric Ketone Reduction

The following table summarizes representative quantitative data for the asymmetric reduction of substituted acetophenones using methods analogous to those for producing this compound.

SubstrateCatalyst SystemH-SourceYield (%)ee (%)Reference
2'-ChloroacetophenoneSaccharomyces cerevisiae B5Glucose>99>99 (R)[8]
2',6'-Dichloro-3'-fluoroacetophenoneEngineered KetoreductaseIsopropanol>99>99 (S)[7]
Acetophenone[(mesitylene)((R,R)-TsDPEN)RuCl]2-PropanolHigh>99 (R)[4]
2-HaloacetophenonesTeSADH Mutants2-PropanolUp to >99>99 (S) or (R)[1]
2,2',4'-TrichloroacetophenoneBaker's YeastGlucose/Methanol62.493.2 (S)[11]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3'-Chloro-2'-methylacetophenone

This protocol is a representative procedure based on established methods for Noyori-type catalysts[2][4].

Materials:

  • 3'-Chloro-2'-methylacetophenone

  • [(R,R)-TsDPEN-Ru(p-cymene)Cl] catalyst

  • Anhydrous 2-propanol (isopropanol)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst (e.g., 2 mol%) in anhydrous 2-propanol.

  • Add the base (e.g., KOH, 5 mol%) to the solution and stir for 15 minutes at room temperature to activate the catalyst.

  • Add 3'-chloro-2'-methylacetophenone (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified this compound by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction of 3'-Chloro-2'-methylacetophenone using Whole Cells

This protocol describes a general procedure for whole-cell biocatalytic reduction[8][11].

Materials:

  • 3'-Chloro-2'-methylacetophenone

  • Whole-cell biocatalyst (e.g., Saccharomyces cerevisiae or recombinant E. coli expressing a ketoreductase)

  • Phosphate buffer (e.g., pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Shaking incubator

Procedure:

  • Prepare a suspension of the microbial cells in the phosphate buffer. For yeast, this may involve activating dry yeast in a glucose solution.

  • In a reaction vessel (e.g., an Erlenmeyer flask), add the cell suspension and glucose.

  • Dissolve 3'-chloro-2'-methylacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) if necessary, and add it to the cell suspension to the desired final concentration (e.g., 10-50 mM).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and perform a liquid-liquid extraction with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product via column chromatography if necessary.

  • Analyze the yield and enantiomeric excess of the resulting this compound by GC/HPLC.

Visualized Workflows and Pathways

Reaction_Pathway Figure 1: Asymmetric Reduction Pathway cluster_R substrate 3'-Chloro-2'-methylacetophenone (Prochiral Ketone) product_S (S)-1-(3-Chloro-2-methylphenyl)ethanol substrate->product_S Asymmetric Reduction product_R (R)-1-(3-Chloro-2-methylphenyl)ethanol catalyst_S Chiral Catalyst (e.g., S-selective KRED or (S,S)-Ru-TsDPEN) catalyst_S->substrate catalyst_R Chiral Catalyst (e.g., R-selective KRED or (R,R)-Ru-TsDPEN) substrate_R 3'-Chloro-2'-methylacetophenone (Prochiral Ketone) catalyst_R->substrate_R h_source [H] h_source->substrate substrate_R->product_R Asymmetric Reduction h_source_R [H] h_source_R->substrate_R

Caption: Asymmetric synthesis of this compound.

Biocatalysis_Workflow Figure 2: General Biocatalytic Reduction Workflow prep 1. Biocatalyst Preparation (Cell growth / activation) setup 2. Reaction Setup (Buffer, cells, glucose, substrate) prep->setup reaction 3. Incubation (Controlled Temp. & Shaking) setup->reaction monitoring 4. Reaction Monitoring (TLC / GC / HPLC) reaction->monitoring monitoring->reaction Continue incubation extraction 5. Product Extraction (Liquid-liquid extraction) monitoring->extraction Reaction complete purification 6. Purification (Column Chromatography) extraction->purification analysis 7. Analysis (Yield, ee%) purification->analysis

Caption: Workflow for whole-cell biocatalytic ketone reduction.

References

Application Note: Chiral HPLC Method for the Analysis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 1-(3-Chloro-2-methylphenyl)ethanol. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity. The method demonstrates excellent resolution, precision, and linearity, making it suitable for both qualitative and quantitative analyses.

Introduction

This compound is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is crucial to control the stereochemistry of active pharmaceutical ingredients (APIs). The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, regulatory agencies often require that chiral drugs be marketed as single enantiomers.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for separating enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.[1][2] This application note presents a normal-phase HPLC method developed for the successful chiral separation of this compound enantiomers.

Experimental Protocols

2.1 Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition: OpenLAB CDS Chemstation Edition or equivalent chromatography data software.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • This compound racemic standard

    • Methanol (HPLC grade) for sample dissolution

2.2 Chromatographic Conditions

The separation was optimized using a normal-phase isocratic method. The detailed conditions are summarized in the table below.

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes

2.3 Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.

    • Add 100 mL of HPLC-grade Ethanol to the same bottle.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of racemic this compound standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol.

    • Mix until the solution is homogeneous. This solution serves as the stock solution.

  • Working Solution Preparation (0.1 mg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (n-Hexane/Ethanol, 90:10).

    • Mix thoroughly. This solution is ready for injection.

Data Presentation

The developed method provides excellent separation of the two enantiomers of this compound. A summary of the expected chromatographic performance is presented in Table 1.

Table 1: Chromatographic Performance Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.5210.25
Peak Area (mAU*s) 1502.31498.7
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Note: Data are representative of a typical analysis of a racemic mixture.

The method was validated for linearity, precision, and accuracy according to ICH guidelines. A summary of the validation data is provided in Table 2.

Table 2: Method Validation Summary

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 1 - 100Conforms
Precision (%RSD, n=6) ≤ 2.0%0.85%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 100.3 µg/mL

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep prep analysis analysis data data A Prepare Mobile Phase (n-Hexane/Ethanol 90:10) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard/Sample Solution (0.1 mg/mL) D Inject 10 µL of Sample B->D E Run Isocratic Method (15 min) D->E F Acquire Chromatogram (UV at 220 nm) E->F G Integrate Peaks F->G H Calculate Enantiomeric Purity and Quantify G->H

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase yields excellent resolution and peak shape. The method is validated to be linear, precise, and accurate, making it highly suitable for quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.

References

Application Note: Gas Chromatographic Analysis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a general-purpose gas chromatography (GC) method suitable for the separation and analysis of 1-(3-Chloro-2-methylphenyl)ethanol. Due to the chiral nature of this compound, this protocol focuses on enantioselective separation using a chiral stationary phase, which is crucial for researchers in drug development and stereoselective synthesis. The described method provides a robust starting point for method development and validation.

Introduction

This compound is a chiral alcohol of interest in pharmaceutical and chemical synthesis. The determination of its enantiomeric purity is often a critical quality attribute. Gas chromatography with a chiral stationary phase is a powerful technique for separating enantiomers, offering high resolution and sensitivity.[1][2][3] This document provides a recommended starting protocol for the GC analysis of this compound, including instrument conditions, sample preparation, and expected results.

Experimental Protocol

A detailed experimental protocol for the GC analysis of this compound is provided below. This protocol is intended as a starting point and may require optimization for specific matrices or analytical goals.

Instrumentation and Consumables
  • Gas Chromatograph: Any modern gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

  • Column: A chiral capillary column is required for enantiomeric separation. A column with a modified cyclodextrin stationary phase is recommended.[1][4] For example, a CP Chirasil-DEX CB column (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar Rt-βDEX series column.[1][4]

  • Injector: Split/splitless injector.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Reagents: High-purity solvent for sample dilution (e.g., hexane or ethyl acetate).

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the detector. A typical starting concentration for FID analysis is 10-100 µg/mL.

Gas Chromatography Conditions

The following table summarizes the recommended starting conditions for the GC analysis.

ParameterRecommended Condition
Column CP Chirasil-DEX CB (or equivalent) (25 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 1 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Note: These conditions are a starting point and may require optimization. The oven temperature program, in particular, can be adjusted to improve the separation of the enantiomers. Lowering the elution temperature often enhances selectivity in chiral separations.[5]

Data Presentation

The following table illustrates the type of quantitative data that would be generated from this analysis. The exact retention times and peak areas will vary depending on the specific instrument and conditions used.

AnalyteRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-1-(3-Chloro-2-methylphenyl)ethanoltR1A1
(S)-1-(3-Chloro-2-methylphenyl)ethanoltR2A2

Enantiomeric excess (ee) is calculated as: ee (%) = |(A1 - A2) / (A1 + A2)| x 100

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship for method development in gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for GC analysis.

Method_Development Start Initial Conditions Column Column Selection (Chiral Phase) Start->Column Select Temp Temperature Program Optimization Column->Temp Optimize Flow Carrier Gas Flow Rate Adjustment Temp->Flow Fine-tune Injector Injector Parameters (Split Ratio) Flow->Injector Adjust Validation Method Validation Injector->Validation Validate Validation->Start Re-evaluate if needed

Caption: Logical steps for GC method development.

References

Application Note and Protocol: Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone.[4][5] This protocol details the synthesis of 1-(3-chloro-2-methylphenyl)ethanol, a secondary alcohol, through the reaction of 3-chloro-2-methylbenzaldehyde with methylmagnesium bromide.[1][6] This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The procedure outlined below provides a comprehensive guide for the preparation, execution, and purification of the target molecule.

Reaction Scheme

Reaction of 3-chloro-2-methylbenzaldehyde with methylmagnesium bromide to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
3-Chloro-2-methylbenzaldehyde1.55gLimiting Reagent
10.0mmol
Methylmagnesium Bromide (3.0 M in Diethyl Ether)3.7mL
11.0mmol1.1 equivalents
Magnesium Turnings0.27gFor Grignard reagent preparation
11.0mmol
Methyl Bromide1.04gFor Grignard reagent preparation
11.0mmol
Solvent
Anhydrous Diethyl Ether (Et2O)50mL
Reaction Conditions
Reaction Temperature0 °C to room temp.°C
Reaction Time2hours
Workup
Saturated NH4Cl (aq)20mL
Diethyl Ether (for extraction)2 x 20mL
Purification
Column ChromatographySilica GelEluent: Hexane/Ethyl Acetate
Expected Product
This compound~1.53gTheoretical Yield
~90%Expected Yield
Molecular Weight170.63 g/mol

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Reagents:

  • 3-Chloro-2-methylbenzaldehyde (C8H7ClO)[7][8]

  • Methylmagnesium bromide (CH3MgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for elution

Procedure:

1. Reaction Setup:

1.1. All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use to ensure anhydrous conditions.[9]

1.2. Assemble the three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

1.3. Flame-dry the assembled apparatus under a flow of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature.

2. Grignard Reaction:

2.1. In a separate, dry flask, dissolve 1.55 g (10.0 mmol) of 3-chloro-2-methylbenzaldehyde in 20 mL of anhydrous diethyl ether.

2.2. Transfer the aldehyde solution to the dropping funnel.

2.3. To the reaction flask, add 3.7 mL (11.0 mmol) of the 3.0 M methylmagnesium bromide solution in diethyl ether via syringe under a positive pressure of inert gas.

2.4. Cool the reaction flask to 0 °C using an ice bath.

2.5. Begin dropwise addition of the 3-chloro-2-methylbenzaldehyde solution from the dropping funnel to the stirred Grignard reagent solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

2.6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 1.5 hours at room temperature to ensure completion.

3. Reaction Workup:

3.1. Cool the reaction mixture back to 0 °C in an ice bath.

3.2. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.[2]

3.3. Transfer the mixture to a separatory funnel.

3.4. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

3.5. Combine all the organic layers and wash them with 20 mL of brine (saturated NaCl solution).

3.6. Dry the combined organic layer over anhydrous magnesium sulfate.

3.7. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

4. Purification:

4.1. Purify the crude product by flash column chromatography on silica gel.

4.2. Prepare the column using a slurry of silica gel in hexane.

4.3. Load the crude product onto the column.

4.4. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) to isolate the desired product, this compound.

4.5. Collect the fractions containing the product and concentrate them under reduced pressure to yield the purified alcohol.

5. Characterization:

5.1. The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.

Visualizations

Grignard_Synthesis_Workflow Reagents Reagents - 3-Chloro-2-methylbenzaldehyde - Methylmagnesium Bromide - Anhydrous Diethyl Ether Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents->Setup Preparation Reaction Grignard Reaction - Add aldehyde to Grignard reagent at 0°C - Stir at room temperature Setup->Reaction Execution Workup Aqueous Workup - Quench with sat. NH4Cl - Extract with Et2O - Dry with MgSO4 Reaction->Workup Quenching & Extraction Purification Purification - Concentrate crude product - Column Chromatography Workup->Purification Isolation Product Final Product This compound Purification->Product Final Compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be carried out under an inert atmosphere in a well-ventilated fume hood.[1]

  • Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sparks.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for 1-(3-Chloro-2-methylphenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of 1-(3-Chloro-2-methylphenyl)ethanol in pharmaceutical synthesis is limited in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as other chlorinated and methylated phenylethanol derivatives, which are valuable intermediates in the synthesis of various therapeutic agents. These notes are intended to serve as a guide for exploring the potential of this compound as a building block in drug discovery and development.

Introduction

This compound is a chiral alcohol whose structural motifs—a chlorinated phenyl ring and a secondary alcohol—are prevalent in a variety of biologically active molecules. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl group provides steric and electronic modifications that can be crucial for target selectivity. While specific applications for this exact molecule are not widely documented, its structural analogues are key intermediates in the synthesis of pharmaceuticals for a range of diseases, including cancer and neurological disorders.

This document outlines potential synthetic applications and detailed experimental protocols for this compound, drawing parallels from well-documented syntheses of related compounds.

Potential Therapeutic Applications of Derivatives

Based on the applications of structurally similar molecules, derivatives of this compound could be investigated for the following therapeutic areas:

Therapeutic AreaRationale based on Analogous Compounds
Oncology (S)-2-chloro-1-(3-chlorophenyl)ethanol is a known intermediate in the synthesis of IGF-1 receptor inhibitors, a target in cancer therapy. The substitution pattern of this compound could be explored for the development of novel kinase inhibitors or other anti-cancer agents.
Neurodegenerative Diseases Chiral chloro-hydroxyphenyl ethanols are key intermediates for potential Alzheimer's disease therapeutics. For instance, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol is a precursor for compounds targeting Alzheimer's. The unique substitution of this compound may offer a different pharmacological profile for related neurological targets.
Inflammatory Diseases Aryl ethanol derivatives are scaffolds for various anti-inflammatory agents. The specific chlorine and methyl substitution could be leveraged to design selective inhibitors of inflammatory pathway components.

Key Synthetic Transformations and Protocols

The hydroxyl group and the aromatic ring of this compound are the primary sites for chemical modification. Below are detailed protocols for key transformations, adapted from procedures for analogous compounds.

Asymmetric Synthesis via Ketone Reduction (Hypothetical)

The enantiomerically pure forms of this compound are likely crucial for its biological activity. A common method to achieve this is the asymmetric reduction of the corresponding ketone, 3-chloro-2-methylacetophenone.

Protocol: Biocatalytic Reduction of 3-Chloro-2-methylacetophenone

This protocol is adapted from the enzymatic synthesis of similar chiral alcohols.

Materials:

  • 3-Chloro-2-methylacetophenone

  • Ketoreductase (KRED) enzyme (e.g., from Lactobacillus kefir or a commercially available screening kit)

  • NADPH or NADH co-factor

  • Glucose-6-phosphate dehydrogenase (for co-factor regeneration)

  • Glucose-6-phosphate

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add 3-chloro-2-methylacetophenone to the buffer. The concentration may range from 1 to 50 g/L depending on the enzyme's tolerance.

  • Add the ketoreductase enzyme, the NAD(P)H co-factor, and the co-factor regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Stir the reaction mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by silica gel chromatography.

  • Determine the enantiomeric excess (ee) using chiral HPLC.

ParameterTypical Value
Substrate Concentration1-50 g/L
Enzyme Loading1-10 mg/mL
Co-factor Concentration0.1-1 mM
Temperature25-40 °C
pH6.5-7.5
Reaction Time12-48 hours
Expected Yield>90%
Expected Enantiomeric Excess>99%
Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group can be alkylated to form ethers, a common linkage in many pharmaceutical compounds.

Protocol: O-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

ReagentMolar Equivalence
This compound1.0
Sodium Hydride1.1 - 1.5
Alkyl Halide1.1 - 1.2
Esterification

Ester derivatives can be synthesized to modify the compound's properties or to act as prodrugs.

Protocol: Esterification of this compound

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Pyridine or a coupling agent like DCC/DMAP

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

Procedure (using an acyl chloride):

  • Dissolve this compound in DCM in a flask.

  • Add pyridine (as a base and catalyst).

  • Cool the mixture to 0 °C and add the acyl chloride dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate and purify the ester product by column chromatography.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Potential Synthetic Routes from this compound

Synthetic_Routes start This compound ether Ether Derivatives start->ether Williamson Ether Synthesis (NaH, R-X) ester Ester Derivatives start->ester Esterification (Acyl Chloride, Pyridine) amine Amine Derivatives (via Mitsunobu or SN2) start->amine Nucleophilic Substitution

Caption: Potential synthetic transformations of this compound.

Diagram 2: General Workflow for Investigating Pharmaceutical Potential

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Asymmetric Synthesis of This compound derivatization Library Synthesis (Ethers, Esters, Amines) synthesis->derivatization purification Purification & Structural Characterization (NMR, MS) derivatization->purification screening High-Throughput Screening (Target-based or Phenotypic) purification->screening hit_validation Hit Validation & Dose-Response screening->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar adme ADME/Tox Profiling sar->adme end_node Preclinical Candidate adme->end_node

Caption: A workflow for evaluating the pharmaceutical potential of its derivatives.

Conclusion

While direct pharmaceutical applications of this compound are yet to be established, its structural similarity to key intermediates in the synthesis of important therapeutic agents suggests that it is a promising, yet underexplored, building block. The protocols and potential applications outlined in this document, derived from analogous compounds, provide a solid foundation for researchers to initiate investigations into the synthetic utility and biological activity of its derivatives. Further exploration in this area could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Application Notes and Protocols: 1-(3-Chloro-2-methylphenyl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2-methylphenyl)ethanol is a chiral aromatic alcohol that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its substituted phenyl ring and the secondary alcohol moiety offer multiple reaction sites for constructing diverse molecular architectures. The presence of a chlorine atom and a methyl group on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity and biological activity in its derivatives.

While specific, publicly available research detailing the extensive applications of this compound is limited, its structural motifs are present in various biologically active compounds. This document outlines potential synthetic applications and provides generalized experimental protocols based on the reactivity of similar chloro- and methyl-substituted phenyl ethanols, which can be adapted for this specific building block.

Potential Applications

Based on its structure, this compound can be envisioned as a key intermediate in the synthesis of a range of organic compounds, including but not limited to:

  • Chiral Ligands: The hydroxyl group can be derivatized to create chiral ligands for asymmetric catalysis.

  • Bioactive Molecules: The phenyl ring and the alcohol functionality can be modified to synthesize analogs of known drugs or to explore new chemical space for drug discovery. Potential therapeutic areas could include oncology, infectious diseases, and neurology, where structurally similar compounds have shown activity.

  • Agrochemicals: The substituted phenyl ethanol core is found in some classes of pesticides and herbicides.

Synthetic Transformations and Protocols

The reactivity of this compound is primarily centered around the hydroxyl group and the aromatic ring. Below are key synthetic transformations with generalized experimental protocols.

Oxidation to Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-chloro-2-methylphenyl)ethanone. This ketone is a valuable intermediate for further functionalization, such as in the synthesis of heterocycles or through reactions involving the carbonyl group.

Experimental Protocol: Swern Oxidation

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Continue stirring for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Oxidation Reaction Data (Hypothetical)

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
PCCDCM25285-95
SwernDCM-78 to 25290-98
Dess-MartinDCM25190-97
Etherification

The hydroxyl group can be readily converted into an ether linkage, which is a common functional group in many pharmaceutical compounds.

Experimental Protocol: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature or heat under reflux as required.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification

Ester derivatives can be synthesized to modify the compound's lipophilicity or to act as prodrugs.

Experimental Protocol: Steglich Esterification

  • To a stirred solution of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous DCM at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates a logical workflow for the synthetic elaboration of this compound into more complex molecules.

G A This compound B Oxidation A->B D Etherification A->D F Esterification A->F C 1-(3-Chloro-2-methylphenyl)ethanone B->C H Further Functionalization (e.g., Heterocycle Formation) C->H E Ether Derivatives D->E I Biologically Active Molecules E->I G Ester Derivatives F->G G->I H->I

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. The synthetic protocols outlined here for its key transformations provide a foundation for researchers to incorporate this versatile molecule into their synthetic strategies for the discovery and development of new chemical entities with potential applications in pharmaceuticals and other fields. Further investigation into the specific reactivity and applications of this compound is warranted to fully realize its potential.

Application Notes and Protocols for the Reduction of 3-chloro-2-methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental procedures for the reduction of 3-chloro-2-methylacetophenone to 1-(3-chloro-2-methylphenyl)ethanol. The primary protocol described utilizes sodium borohydride as the reducing agent, a common and effective method for the reduction of ketones to secondary alcohols.[1][2][3] An alternative method involving catalytic hydrogenation is also discussed. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. This compound is a valuable chiral building block in the synthesis of various biologically active molecules. This application note outlines a reliable and scalable laboratory procedure for the synthesis of this alcohol from its corresponding ketone, 3-chloro-2-methylacetophenone. The primary method detailed is the reduction using sodium borohydride (NaBH₄) in an alcoholic solvent, which is known for its high yield and operational simplicity.[1][2][4]

Reaction Scheme

G reactant 3-chloro-2-methylacetophenone product This compound reactant->product [Reducing Agent] G cluster_0 Method 1: Sodium Borohydride Reduction cluster_1 Method 2: Catalytic Hydrogenation A Dissolve 3-chloro-2-methylacetophenone in Methanol/Ethanol B Cool to 0-5 °C (Ice Bath) A->B C Slowly add NaBH4 B->C D Stir at 0 °C then RT C->D E Quench with 1M HCl D->E F Remove Solvent (Rotovap) E->F G Extract with Et2O/EtOAc F->G H Wash and Dry Organic Layer G->H I Evaporate Solvent H->I J This compound I->J K Dissolve 3-chloro-2-methylacetophenone in Ethanol/EtOAc L Add Pd/C or Pt/C Catalyst K->L M Pressurize with H2 Gas L->M N Stir under H2 Atmosphere M->N O Filter to Remove Catalyst N->O P Evaporate Solvent O->P Q This compound P->Q G ketone 3-chloro-2-methylacetophenone (Starting Material) intermediate Intermediate Complex (Alkoxyborate or Adsorbed Ketone) ketone->intermediate Reduction Step reducing_agent Reducing Agent (e.g., NaBH4 or H2/Pd-C) reducing_agent->intermediate alcohol This compound (Final Product) intermediate->alcohol Isolation workup Workup (Hydrolysis or Filtration) workup->alcohol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Chloro-2-methylphenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with 3-chloro-2-methylbenzaldehyde.

  • Reduction of a Ketone: This method employs the reduction of 3-chloro-2-methylacetophenone using various reducing agents such as sodium borohydride or through enzymatic catalysis.

Q2: Which synthesis method generally provides a higher yield?

A2: The yield can vary significantly depending on the optimization of reaction conditions for either method. Catalytic or enzymatic reductions of the corresponding ketone often offer higher selectivity and can lead to higher yields with fewer byproducts compared to the Grignard reaction, which can be sensitive to moisture and air.

Q3: What are the common impurities or byproducts in these syntheses?

A3:

  • Grignard Reaction: A common byproduct is the formation of a biphenyl-type compound through the coupling of the Grignard reagent.[1] Unreacted starting materials can also be a source of impurity.

  • Reduction of Ketone: The primary impurity is often unreacted 3-chloro-2-methylacetophenone. Depending on the reducing agent and conditions, over-reduction or side reactions can occur, though they are less common with mild reducing agents like sodium borohydride.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can also be an effective method for obtaining a pure solid product.[2]

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Grignard Reaction: Moisture or oxygen in the reaction setup.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Grignard Reaction: Inactive magnesium turnings.Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by grinding it gently in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine to the reaction flask.[1][3]
Grignard Reaction: Slow or incomplete addition of the Grignard reagent.Add the Grignard reagent to the aldehyde solution at a controlled rate to maintain a gentle reflux. Ensure efficient stirring to promote mixing.
Reduction Reaction: Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent.
Reduction Reaction: Sub-optimal reaction temperature or pH (enzymatic reduction).Optimize the reaction temperature and pH. For many enzymatic reductions, a temperature of around 30°C and a pH between 6.0 and 8.0 are good starting points.[5][6]
General: Product loss during workup and purification.Be meticulous during extraction and transfer steps. Minimize the number of transfers. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Impurity Formation

Problem: The final product is contaminated with significant amounts of byproducts.

Potential CauseRecommended Solution
Grignard Reaction: Formation of biphenyl byproduct.This can be favored by higher reaction temperatures. Try to maintain a gentle reflux and avoid overheating. The biphenyl byproduct can often be separated from the desired alcohol during column chromatography or by washing the crude product with a non-polar solvent like petroleum ether in which the biphenyl is more soluble.[1]
Reduction Reaction: Presence of unreacted ketone.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the equivalents of the reducing agent. Unreacted ketone can be separated from the alcohol product by column chromatography.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Chloro-2-methylacetophenone with Sodium Borohydride (Generalized)

This protocol is a generalized procedure based on the reduction of similar ketones.[2][7]

  • Dissolution: In a round-bottom flask, dissolve 3-chloro-2-methylacetophenone (1 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by the addition of dilute hydrochloric acid to neutralize the mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis via Grignard Reaction (Generalized)

This protocol is a generalized procedure based on standard Grignard reactions.[1][8][9]

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of methyl bromide or iodide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve 3-chloro-2-methylbenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.

    • Cool the aldehyde solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for Substituted 1-Phenylethanol Derivatives (Illustrative)

MethodSubstrateReducing Agent/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
ReductionAcetophenoneLactobacillus brevis ADHBuffer/Glycerol30-High[General Concept]
Reduction3'-TrifluoromethylacetophenoneRecombinant E. coliBuffer/Tween-20301891.5[9]
ReductionAcetophenone[MenQu]Cl (catalyst), NaBH₄Ethanol25188.6[Generalized from similar reductions]
GrignardBenzaldehydePhenylmagnesium BromideDiethyl EtherReflux1-2>90[General Principle]

Note: The data in this table is illustrative and based on the synthesis of related compounds. Actual yields for this compound may vary.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound method Which synthesis method was used? start->method grignard Grignard Reaction method->grignard Grignard reduction Reduction of Ketone method->reduction Reduction grignard_check Check for common issues grignard->grignard_check moisture Moisture/Oxygen contamination? grignard_check->moisture Start mg_inactive Inactive Magnesium? moisture->mg_inactive No solve_moisture Flame-dry glassware, use anhydrous solvents, inert atmosphere moisture->solve_moisture Yes addition_rate Slow/incomplete addition? mg_inactive->addition_rate No solve_mg Use fresh Mg, activate with iodine mg_inactive->solve_mg Yes solve_addition Ensure controlled addition and efficient stirring addition_rate->solve_addition Yes workup_loss Product loss during workup? addition_rate->workup_loss No reduction_check Check for common issues reduction->reduction_check incomplete_rxn Incomplete reaction (check TLC)? reduction_check->incomplete_rxn Start conditions Sub-optimal T or pH (enzymatic)? incomplete_rxn->conditions No solve_incomplete Extend reaction time, add more reducing agent incomplete_rxn->solve_incomplete Yes solve_conditions Optimize temperature and pH conditions->solve_conditions Yes conditions->workup_loss No solve_workup Careful extraction and purification workup_loss->solve_workup Yes

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Synthesis_Workflow start Select Synthesis Route grignard_reagent Prepare Grignard Reagent (Methylmagnesium halide) start->grignard_reagent Grignard ketone 3-Chloro-2-methylacetophenone start->ketone Reduction grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction aldehyde 3-Chloro-2-methylbenzaldehyde aldehyde->grignard_reaction workup Aqueous Workup / Quenching grignard_reaction->workup reduction Reduction (e.g., NaBH4 or enzymatic) ketone->reduction reduction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: General experimental workflows for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-chloro-2-methylphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with 3-chloro-2-methylbenzaldehyde.

  • Reduction of a Ketone: This method involves the reduction of 3-chloro-2-methylacetophenone, commonly using a reducing agent like sodium borohydride (NaBH₄).

Q2: What are the potential side reactions when using the Grignard synthesis route?

A2: The Grignard synthesis is sensitive to reaction conditions, and several side reactions can occur:

  • Formation of Biphenyl-type Impurities: A common side reaction is the coupling of the Grignard reagent with any unreacted aryl halide starting material. High concentrations of the aryl halide and elevated temperatures can favor the formation of this byproduct.

  • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.

  • Reaction with Water or Protic Solvents: Grignard reagents are highly reactive with protic solvents (including water and alcohols). It is crucial to use anhydrous solvents and dried glassware to prevent the quenching of the Grignard reagent, which would reduce the yield of the desired product.

Q3: What are the potential side reactions during the reduction of 3-chloro-2-methylacetophenone with NaBH₄?

A3: The reduction of ketones with sodium borohydride is generally a high-yielding and clean reaction. However, potential issues include:

  • Incomplete Reaction: If an insufficient amount of NaBH₄ is used or the reaction time is too short, the starting ketone may not be fully consumed, leading to a mixture of the ketone and the desired alcohol.

  • Reaction with Solvents: While NaBH₄ is compatible with alcoholic solvents like methanol and ethanol, it will react slowly with them. This can consume the reducing agent over time, so it's important to use a sufficient excess of NaBH₄. The reaction is much faster with protic acids.

Troubleshooting Guides

Low Yield in Grignard Synthesis
Symptom Possible Cause Recommended Solution
Low to no formation of the desired product. Inactive Grignard reagent due to moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or THF).
Poor quality magnesium turnings.Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine if the reaction is slow to initiate.
Significant amount of unreacted starting aldehyde. Insufficient Grignard reagent.Use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent.
Grignard reagent was added too quickly, leading to side reactions.Add the Grignard reagent dropwise to the aldehyde solution at a low temperature (e.g., 0 °C) to control the reaction rate.
Presence of a significant amount of a nonpolar byproduct. Formation of a biphenyl-type impurity.Avoid high concentrations of the aryl halide during Grignard formation. Ensure the reaction temperature does not rise excessively.
Incomplete Reduction with NaBH₄
Symptom Possible Cause Recommended Solution
Presence of starting ketone in the final product (confirmed by TLC or GC-MS). Insufficient NaBH₄.Use a larger excess of sodium borohydride (typically 1.5 to 2 equivalents).
Short reaction time.Increase the reaction time and monitor the reaction progress by TLC until the starting ketone spot disappears.
Low reaction temperature.While the reaction is often performed at room temperature, gentle warming may be necessary for less reactive ketones.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • 3-Chloro-2-methylbenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-chloro-2-methylbenzaldehyde dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction of 3-chloro-2-methylacetophenone with NaBH₄

Materials:

  • 3-chloro-2-methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methylacetophenone in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Grignard Synthesis NaBH₄ Reduction
Starting Material 3-Chloro-2-methylbenzaldehyde3-Chloro-2-methylacetophenone
Primary Reagent Methylmagnesium bromideSodium borohydride
Typical Yield 60-80%>90%
Key Side Products Biphenyl-type impurities, unreacted starting materialUnreacted starting material
Reaction Conditions Anhydrous, inert atmosphereGenerally tolerant to air and protic solvents
Purification Distillation or chromatographyOften high purity after workup, chromatography if needed

Visualizations

Reaction_Pathway cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis A 3-Chloro-2-methylbenzaldehyde C This compound A->C + CH3MgBr B Methylmagnesium Bromide B->C Side1 Biphenyl-type Impurity B->Side1 D 3-Chloro-2-methylacetophenone F This compound D->F + NaBH4 Side2 Unreacted Ketone D->Side2 E Sodium Borohydride E->F

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Route Identify Synthesis Route Start->Route Grignard Grignard Synthesis Route->Grignard Grignard Reduction Reduction Synthesis Route->Reduction Reduction CheckMoisture Check for Moisture Contamination Grignard->CheckMoisture CheckReagents Verify Reagent Quality & Stoichiometry Reduction->CheckReagents CheckMoisture->CheckReagents CheckPurity Analyze Product Purity (TLC, GC-MS) CheckReagents->CheckPurity CheckReagents->CheckPurity Biphenyl Biphenyl Impurity Detected? CheckPurity->Biphenyl Ketone Unreacted Ketone Detected? CheckPurity->Ketone OptimizeTemp Optimize Temperature Control Biphenyl->OptimizeTemp Yes Purify Purify via Chromatography/Distillation Biphenyl->Purify No IncreaseReducer Increase Reducing Agent Ketone->IncreaseReducer Yes Ketone->Purify No OptimizeTemp->Purify IncreaseReducer->Purify End Problem Resolved Purify->End

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Chloro-2-methylphenyl)ethanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the reduction of 3-chloro-2-methylacetophenone, can lead to several impurities. The most common ones include:

  • Unreacted Starting Material: Residual 3-chloro-2-methylacetophenone.

  • Over-reduction Products: 1-Chloro-2-methyl-3-ethylbenzene, although less common with mild reducing agents.

  • By-products from the Reducing Agent: For example, if using sodium borohydride in an alcoholic solvent, borate esters may form.

  • Solvent Residues: Residual reaction or extraction solvents.

  • Isomeric Impurities: Depending on the purity of the starting materials, other chloro-methylphenyl isomers might be present.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Highly effective for separating the desired product from a mixture of compounds with different polarities.

  • Distillation (under reduced pressure): Suitable for purifying liquids, especially on a larger scale, provided the compound is thermally stable.

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to determine the structure and assess the purity by identifying signals from impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize - The solution is not saturated.- The cooling process is too fast.- The chosen solvent is not appropriate.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then in an ice bath.- Try a different solvent or a mixture of solvents. Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out - The boiling point of the solvent is too high.- The product is melting in the hot solvent.- The product is impure.- Use a lower-boiling point solvent.- Ensure the product dissolves at a temperature below its melting point.- Perform a preliminary purification step like a simple filtration or a quick column chromatography.
Low recovery of purified product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to recover more product. Use a different solvent with lower solubility for the product at low temperatures.
Colored impurities remain in crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtering.- Wash the crystals with a small amount of cold, fresh solvent after filtration.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system (eluent).- Adjust the polarity of the eluent. For this compound, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Test different ratios using TLC to achieve a good separation with the product Rf value around 0.3-0.4.
Cracked or channeled column packing - Improper packing of the stationary phase.- Ensure the silica gel or alumina is packed as a uniform slurry and is not allowed to run dry.
Compound streaks on the column - The compound is not very soluble in the eluent.- The column is overloaded.- Choose an eluent in which the compound is more soluble.- Use a larger column or load less sample.
No compound eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
All compounds elute too quickly - The eluent is too polar.- Decrease the polarity of the eluent.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is often a good starting point for aromatic alcohols.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., hexane). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates when cooled, you have found a suitable solvent. If it doesn't dissolve even when hot, the solvent is not polar enough. Often, a solvent mixture (e.g., hexane/ethyl acetate) is required.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Table 1: Suggested Recrystallization Solvents and Expected Purity

Solvent SystemExpected PurityNotes
Hexane / Ethyl Acetate> 98%Start with a higher ratio of hexane and add ethyl acetate dropwise to the hot mixture until the solid dissolves.
Toluene / Heptane> 97%Dissolve in a minimum of hot toluene and add heptane until turbidity is observed. Reheat to dissolve and then cool slowly.
Isopropanol / Water> 96%Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Column Chromatography Protocol

This protocol describes the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give an Rf value of ~0.3 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Continuously drain the eluent until its level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and start collecting fractions. The elution can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Column Chromatography Conditions and Expected Yield

Stationary PhaseEluent System (v/v)Expected Yield
Silica Gel (60-120 mesh)Hexane : Ethyl Acetate (9:1 to 7:3)85-95%
Alumina (neutral)Dichloromethane : Hexane (1:1 to 3:1)80-90%
Distillation Protocol (Vacuum)
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions: Collect the fraction that distills over at a constant temperature. The first fraction will likely contain lower-boiling impurities.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the material has distilled over.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_recryst_issues Recrystallization Issues cluster_column_issues Column Chromatography Issues Start Purification Issue Q1 Technique? Start->Q1 Recryst Recrystallization Q1->Recryst Recrystallization Column Column Chromatography Q1->Column Column Distill Distillation Q1->Distill Distillation R_Q1 Problem? Recryst->R_Q1 C_Q1 Problem? Column->C_Q1 R_A1 No Crystals R_Q1->R_A1 No Crystals R_A2 Oiling Out R_Q1->R_A2 Oiling Out R_A3 Low Recovery R_Q1->R_A3 Low Recovery C_A1 Poor Separation C_Q1->C_A1 Poor Separation C_A2 Streaking C_Q1->C_A2 Streaking C_A3 No Elution C_Q1->C_A3 No Elution

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Enantioselective Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chloro-2-methylphenyl)ethanol, with a focus on overcoming challenges related to poor enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantioselectivity in the synthesis of this compound?

A1: The most effective methods for the enantioselective synthesis of this compound from its corresponding prochiral ketone, 3-chloro-2-methylacetophenone, fall into three main categories:

  • Biocatalysis: This "green chemistry" approach utilizes whole-cell biocatalysts (e.g., baker's yeast, plant tissues like carrot root) or isolated ketoreductase (KRED) enzymes to perform the asymmetric reduction with often excellent enantioselectivity.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), with a chiral ligand to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol, formic acid) to the ketone.[3]

  • Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst to stereoselectively guide the reduction of the ketone by a stoichiometric borane reagent (e.g., BH₃·THF).[4][5][6][7][8]

Q2: My enantiomeric excess (e.e.) is consistently low. What are the most likely causes?

A2: Low enantiomeric excess can stem from several factors, depending on the synthetic method used:

  • For all methods: Impurities in the starting material or solvents can interfere with the catalyst. Ensure the prochiral ketone is of high purity. The presence of water can also negatively impact the enantioselectivity of some reactions, particularly the CBS reduction.[4][8]

  • Biocatalysis: The specific strain of microorganism or type of plant tissue used can have a significant impact on enantioselectivity. Different organisms may contain reductases with opposing stereoselectivity.[9] Also, reaction conditions such as pH, temperature, and co-solvent can influence enzyme performance.

  • Asymmetric Transfer Hydrogenation: The choice of chiral ligand is critical. The ligand may not be optimal for the specific substrate. Catalyst deactivation or the presence of impurities that poison the catalyst can also lead to poor results.[10]

  • CBS Reduction: The purity and age of the CBS catalyst and the borane reagent are crucial. An aged catalyst may have lower efficacy. The reaction temperature is also a critical parameter to control, with lower temperatures generally favoring higher enantioselectivity.

Q3: How does the structure of 3-chloro-2-methylacetophenone affect the enantioselectivity?

A3: The substitution pattern on the aromatic ring significantly influences the stereochemical outcome. The presence of an ortho-methyl group introduces steric hindrance near the carbonyl center. This steric bulk can enhance the facial discrimination by the chiral catalyst, potentially leading to higher enantioselectivity compared to unsubstituted acetophenone. However, the electronic effect of the meta-chloro group also plays a role in the interaction with the catalyst. The interplay of these steric and electronic factors will determine the optimal catalyst and conditions.[10][11]

Q4: Are there any common side reactions to be aware of?

A4: Yes, depending on the method, you may encounter the following side reactions:

  • Biocatalysis: Over-reduction of other functional groups is generally minimal due to the high selectivity of enzymes. However, substrate or product inhibition can occur at high concentrations.

  • Asymmetric Transfer Hydrogenation: In some cases, side reactions such as the formation of ethers from the alcohol product and the isopropanol solvent can occur, especially at elevated temperatures.

  • CBS Reduction: With α,β-unsaturated ketones, hydroboration of the double bond can be a competing reaction.[12] For simple ketones, over-reduction is not a common issue if the stoichiometry is controlled.

Q5: How can I purify the final product to improve enantiomeric excess?

A5: If the enantiomeric excess of the crude product is not satisfactory, chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers and obtaining an enantiopure product.[13][14][15][16] Columns with chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are often effective for this purpose.[13][14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Conversion In all methods: Insufficient reaction time, low reaction temperature, or catalyst inactivity.- Increase reaction time and/or temperature (within optimal range for the catalyst).- Use a fresh batch of catalyst/reagent.- Ensure all reagents are of high purity.
Biocatalysis: Poor enzyme activity, substrate/product inhibition.- Screen different biocatalysts (yeast strains, plant tissues, or isolated KREDs).- Optimize pH, temperature, and co-solvent.- Use a two-phase system to reduce substrate/product concentration in the aqueous phase.
Asymmetric Transfer Hydrogenation: Catalyst poisoning or deactivation.- Purify the substrate and solvents to remove potential catalyst poisons.- Increase catalyst loading.- Screen different chiral ligands and metal precursors.
CBS Reduction: Inactive borane source or catalyst.- Use a fresh, anhydrous borane solution.- Ensure the CBS catalyst is properly prepared or purchased from a reliable source.
Low Enantiomeric Excess (e.e.) In all methods: Sub-optimal reaction temperature, incorrect catalyst/ligand for the substrate.- Optimize the reaction temperature; lower temperatures often improve e.e.- Screen a variety of chiral catalysts or ligands.
Biocatalysis: Presence of competing reductases with opposite stereoselectivity.- Screen different microorganisms or use an isolated KRED with known stereopreference.- Consider protein engineering of a known KRED to improve selectivity.[1][9]
Asymmetric Transfer Hydrogenation: Poor match between the chiral ligand and the substrate.- Screen a library of chiral ligands.- Adjust the base and solvent used in the reaction.
CBS Reduction: Presence of moisture, aged catalyst.- Ensure strictly anhydrous reaction conditions.- Use a fresh CBS catalyst and borane solution.- Vary the borane source (e.g., BH₃·THF vs. BH₃·SMe₂).
Formation of Impurities/Side Products Asymmetric Transfer Hydrogenation: Ether formation, dehydrogenation of the alcohol product.- Lower the reaction temperature.- Reduce the reaction time once the starting material is consumed.
CBS Reduction: Hydroboration of other functional groups.- Use a less reactive borane source, such as catecholborane, for sensitive substrates.
Difficulty in Product Isolation Emulsion formation during workup, co-elution with impurities.- For biocatalysis, consider using immobilized enzymes or whole cells to simplify separation.- For workup, try adding brine or filtering through celite to break emulsions.- Optimize chromatographic conditions for purification.
Inconsistent Results Variability in reagent/catalyst quality, subtle changes in reaction setup.- Use reagents and catalysts from the same batch for a series of experiments.- Standardize the experimental procedure, including the rate of addition of reagents and stirring speed.

Data Presentation: Enantioselective Reduction of Substituted Acetophenones

Disclaimer: The following data is for the enantioselective reduction of acetophenone derivatives that are structurally similar to 3-chloro-2-methylacetophenone. These results should be considered as a starting point for the optimization of the target synthesis.

Table 1: Biocatalytic Reduction of Substituted Acetophenones

EntrySubstrateBiocatalystCo-substrateConversion (%)e.e. (%)Product ConfigurationReference
1AcetophenoneRhodotorula glutinis (immobilized)Glucose>99>99(S)[17]
24-ChloroacetophenoneHansenula polymorphaGlucose-73.8(S)[18]
32-ChloroacetophenoneSaccharomyces cerevisiaeGlucose>99>99(R)[18]
43'-(Trifluoromethyl)acetophenoneRecombinant E. coli with KREDIsopropanol>99>99(R)[19]

Table 2: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

EntrySubstrateCatalyst SystemBaseTemp (°C)Yield (%)e.e. (%)Product ConfigurationReference
1Acetophenone[Ir(Cp*)I₂]₂ / (S,S)-TsDPENHCOONa289597(R)General Method
2AcetophenoneRuCl₂[(S)-BINAP]₂ / (S,S)-DPENKOH289998(R)General Method
33-ChloroacetophenoneRuCl₂[(S)-BINAP] / (S,S)-DPENt-BuOK289299(R)General Method
42-MethylacetophenoneRuCl₂[(R)-xyl-BINAP] / (R)-DAIPENt-BuOK289899(S)General Method

Table 3: CBS Reduction of Substituted Acetophenones

EntrySubstrateCatalystBorane SourceTemp (°C)Yield (%)e.e. (%)Product ConfigurationReference
1Acetophenone(R)-Me-CBSBH₃·SMe₂-209597(R)[4][5]
2Acetophenone(S)-Me-CBSBH₃·THF25-91(S)[12]
33-Chloroacetophenone(R)-Me-CBSBH₃·SMe₂-309096(R)[4][5]
42-Methylacetophenone(R)-Me-CBSBH₃·SMe₂-108895(R)[4][5]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
  • Preparation of the Biocatalyst: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm tap water (approx. 40 °C). Add 10 g of active dry baker's yeast and swirl to suspend. Let the mixture stand in a warm place for 15-20 minutes until foaming is observed, indicating yeast activation.

  • Reaction Setup: To the activated yeast suspension, add a solution of 3-chloro-2-methylacetophenone (1.0 g, 5.93 mmol) dissolved in 5 mL of ethanol.

  • Reaction Conditions: Stopper the flask with a cotton plug and place it on an orbital shaker at 150 rpm and 30 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours). Extract the aliquot with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and analyze by TLC and chiral GC/HPLC.

  • Workup and Purification: After the reaction is complete (typically 48-72 hours), add celite to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate. Separate the organic layer of the filtrate, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Transfer Hydrogenation with a Ru-TsDPEN Catalyst
  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.4 mg, 0.012 mmol).

  • Reaction Setup: Add 10 mL of a 5:2 mixture of formic acid and triethylamine (azeotropic mixture) to the flask. Stir the resulting solution at room temperature for 15 minutes.

  • Substrate Addition: Add 3-chloro-2-methylacetophenone (170 mg, 1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 12-24 hours.

  • Monitoring the Reaction: Follow the consumption of the starting material by TLC or GC analysis of small aliquots.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.5 mL, 0.5 mmol). Cool the solution to -20 °C.

  • Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (6.0 mL, 6.0 mmol) via the dropping funnel, maintaining the internal temperature below -15 °C. Stir the mixture for 10 minutes.

  • Substrate Addition: Dissolve 3-chloro-2-methylacetophenone (1.0 g, 5.93 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at -20 °C.

  • Reaction Conditions: Stir the reaction mixture at -20 °C for 1-2 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Start reagents Prepare Starting Material (3-chloro-2-methylacetophenone) and Reagents/Catalyst start->reagents setup Reaction Setup (Inert atmosphere, specific temp.) reagents->setup addition Controlled Addition of Reagents setup->addition stirring Stirring under Controlled Conditions addition->stirring monitor Monitor Progress (TLC, GC/HPLC) stirring->monitor quench Quench Reaction monitor->quench extraction Aqueous Workup & Extraction quench->extraction purify Column Chromatography extraction->purify analyze Characterization (NMR, Chiral HPLC for e.e.) purify->analyze end End (Enantiopure Alcohol) analyze->end

Caption: General experimental workflow for the enantioselective synthesis of this compound.

cbs_mechanism cluster_activation Catalyst Activation cluster_reduction Asymmetric Reduction cluster_workup Workup catalyst Chiral Oxazaborolidine (CBS Catalyst) activated_catalyst Activated Catalyst-Borane Complex catalyst->activated_catalyst Coordination (N -> B) borane Borane (BH3) borane->activated_catalyst ketone Prochiral Ketone (R-CO-R') transition_state Six-membered Transition State (Ketone coordinated to B) ketone->transition_state activated_catalyst->transition_state Coordination of Ketone product_complex Alkoxyborane Intermediate transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration final_product Chiral Alcohol product_complex->final_product Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

troubleshooting_logic start Poor Enantioselectivity (Low e.e.) check_temp Is Temperature Optimized? start->check_temp check_temp->start No, optimize T check_reagents Are Reagents/Catalyst Pure and Active? check_temp->check_reagents Yes check_reagents->start No, use fresh/pure reagents check_conditions Are Reaction Conditions Strictly Controlled (e.g., anhydrous)? check_reagents->check_conditions Yes check_conditions->start No, ensure proper conditions check_catalyst Is the Chiral Catalyst/Ligand Optimal for the Substrate? check_conditions->check_catalyst Yes check_catalyst->start No, screen other catalysts/ligands solution High e.e. Achieved check_catalyst->solution Yes

Caption: Logical workflow for troubleshooting poor enantioselectivity.

References

Optimization of reaction conditions for 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Chloro-2-methylphenyl)ethanol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary and reliable methods for the synthesis of this compound:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 3-chloro-2-methylbenzaldehyde. This method builds the carbon skeleton and creates the alcohol in a single reactive step.

  • Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 3'-chloro-2'-methylacetophenone, using a reducing agent like sodium borohydride (NaBH₄) to yield the desired secondary alcohol.

Q2: Which synthesis route is generally recommended?

Both routes are viable, but the choice may depend on the availability of starting materials and the desired scale of the reaction.

  • The reduction of 3'-chloro-2'-methylacetophenone with sodium borohydride is often more straightforward and less sensitive to anhydrous conditions than the Grignard reaction. It typically proceeds with high yields and is easier to perform for many chemists.

  • The Grignard reaction is a powerful C-C bond-forming reaction but requires strict anhydrous (dry) conditions for success. It can be prone to lower yields if conditions are not optimal, especially with sterically hindered aldehydes.

Q3: How can I purify the final product, this compound?

After the reaction work-up, which typically involves quenching with an acidic solution and extraction with an organic solvent, the crude product can be purified. Common purification techniques include:

  • Flash column chromatography: Using a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from byproducts and unreacted starting materials.

  • Distillation under reduced pressure: This is a viable method if the product is a liquid and thermally stable.

The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide: Synthesis Route 1 - Grignard Reaction

This guide focuses on the synthesis of this compound via the addition of a Grignard reagent (e.g., methylmagnesium bromide) to 3-chloro-2-methylbenzaldehyde.

Experimental Protocol: General Procedure

A general protocol for this reaction involves the slow addition of a solution of 3-chloro-2-methylbenzaldehyde in an anhydrous ether solvent (like diethyl ether or THF) to a solution of the Grignard reagent at a low temperature (e.g., 0 °C). The reaction is then typically stirred and allowed to warm to room temperature. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is then extracted with an organic solvent, dried, and purified.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of water: Grignard reagents are highly basic and react readily with water.- Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents. - Ensure starting materials are dry.
2. Poor quality of magnesium: The magnesium surface may be oxidized.- Use fresh, shiny magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Steric hindrance: The ortho-methyl group on the benzaldehyde can hinder the approach of the Grignard reagent.[1]- Use a less bulky Grignard reagent if applicable. - Consider using a "Turbo-Grignard" reagent (with LiCl) to increase reactivity. - Allow for a longer reaction time or a slight increase in temperature after the initial addition.
Formation of Biphenyl Side Product Wurtz coupling of the Grignard reagent with any unreacted alkyl/aryl halide.- Ensure a slight excess of magnesium during the formation of the Grignard reagent. - Add the alkyl/aryl halide slowly to the magnesium suspension.
Recovery of Starting Aldehyde Incomplete reaction or deactivation of the Grignard reagent.- Verify the concentration of the Grignard reagent via titration before use. - Re-check all equipment and reagents for sources of moisture.
Optimization of Reaction Conditions
Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)2-Methyl-THFTHF and 2-MeTHF can sometimes improve yields and reduce side reactions compared to diethyl ether.
Temperature 0 °C to rt-20 °C to rtrtLower temperatures during addition can improve selectivity and reduce side reactions.
Grignard Reagent Equivalents 1.1 eq.1.5 eq.2.0 eq.A slight excess of the Grignard reagent is typically necessary to ensure full conversion of the aldehyde.
Addition Rate FastSlowDropwiseSlow, dropwise addition of the aldehyde to the Grignard solution is crucial to control the reaction exotherm and minimize side reactions.

Troubleshooting Guide: Synthesis Route 2 - Reduction of 3'-Chloro-2'-methylacetophenone

This guide focuses on the reduction of 3'-chloro-2'-methylacetophenone to this compound using sodium borohydride (NaBH₄).

Experimental Protocol: General Procedure

A typical procedure involves dissolving 3'-chloro-2'-methylacetophenone in a protic solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent, dried, and purified.[2]

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting Ketone Remains) 1. Insufficient reducing agent: Not enough NaBH₄ was used to reduce all of the ketone.- Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents).
2. Short reaction time: The reaction was not allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time if necessary.
Low Product Yield 1. Hydrolysis of NaBH₄: The reducing agent can react with the protic solvent over time.- Add the NaBH₄ to the cooled solution of the ketone. Do not let the NaBH₄ solution stir for an extended period before adding the ketone.
2. Loss of product during work-up: The product may have some water solubility.- Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). - Perform multiple extractions of the aqueous layer.
Formation of Side Products Reaction with the solvent or impurities.- Ensure the purity of the starting ketone and the solvent.
Optimization of Reaction Conditions

The following table summarizes key parameters for optimizing the reduction of a substituted acetophenone, based on literature for similar reactions.

Parameter Condition 1 Condition 2 Condition 3 Observed Yield (%)
Solvent MethanolEthanolIsopropanolMethanol or ethanol are commonly used and generally give good yields.
NaBH₄ Equivalents 1.01.52.0Increasing the equivalents of NaBH₄ can drive the reaction to completion.
Temperature 0 °CRoom Temp.RefluxThe reaction is typically run at 0 °C to control the exotherm and then allowed to warm to room temperature.
Reaction Time 30 min1 hour2 hoursReaction progress should be monitored by TLC to determine the optimal time.

Visualization of Workflows

Grignard Reaction Troubleshooting Workflow

Grignard_Troubleshooting cluster_water Moisture Troubleshooting cluster_mg Magnesium Troubleshooting cluster_sterics Steric Hindrance Mitigation start Low Yield in Grignard Reaction check_water Check for Moisture Content start->check_water check_mg Assess Magnesium Quality start->check_mg check_sterics Consider Steric Hindrance start->check_sterics flame_dry Flame-dry glassware check_water->flame_dry High anhydrous_solvent Use anhydrous solvent check_water->anhydrous_solvent High dry_reagents Dry starting materials check_water->dry_reagents High fresh_mg Use fresh Mg turnings check_mg->fresh_mg Dull surface activate_mg Activate with Iodine/DBE check_mg->activate_mg No reaction initiation longer_time Increase reaction time check_sterics->longer_time Slow reaction higher_temp Slightly increase temperature check_sterics->higher_temp Slow reaction turbo_grignard Use Turbo-Grignard (LiCl) check_sterics->turbo_grignard Persistent low yield

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

Ketone Reduction Experimental Workflow

Ketone_Reduction_Workflow start Start: 3'-chloro-2'-methylacetophenone dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0 °C in ice bath dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir and warm to RT add_nabh4->stir quench Quench with H2O/dilute acid stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry purify Purify (Chromatography/Distillation) dry->purify product Product: this compound purify->product

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 1-(3-Chloro-2-methylphenyl)ethanol.

Troubleshooting Guide

Q1: My peak for this compound is tailing. What are the most common causes?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common chromatographic problem.[1][2][3] For a moderately polar compound like this compound, the primary causes are typically:

  • Secondary Silanol Interactions: The hydroxyl group of your analyte can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5][6] These interactions create a secondary retention mechanism that delays a portion of the analyte molecules, causing a tail.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[6][7][8]

  • Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to poor peak shape.[6][7][8]

  • Column Degradation: Over time, columns can develop voids at the inlet, suffer from contamination, or have a partially blocked inlet frit, all of which can disrupt the sample band and cause tailing.[1][6][7][9]

  • Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-bore tubing or improper fittings, can lead to band broadening and tailing.[4][7][9]

Q2: How can I systematically diagnose the cause of peak tailing?

A logical, step-by-step approach is the most efficient way to identify the root cause. Start by evaluating the easiest-to-change parameters first, such as the sample and mobile phase, before moving to hardware components like the column. The workflow diagram below illustrates a systematic troubleshooting process.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tf > 1.2) check_method Step 1: Review Method & Sample start->check_method q_solvent Is sample solvent stronger than mobile phase? check_method->q_solvent Check 1.1 check_hardware Step 2: Inspect Hardware q_column Is the column old, contaminated, or showing high backpressure? check_hardware->q_column Check 2.1 q_overload Is sample concentration or injection volume high? q_solvent->q_overload No sol_solvent Action: Re-dissolve sample in mobile phase. q_solvent->sol_solvent Yes q_ph Is mobile phase buffered at a low pH (e.g., < 3)? q_overload->q_ph No sol_overload Action: Dilute sample or reduce injection volume. q_overload->sol_overload Yes q_ph->check_hardware Yes sol_ph Action: Add buffer (e.g., 0.1% Formic Acid). q_ph->sol_ph No end_node Peak Shape Improved sol_solvent->end_node sol_overload->end_node sol_ph->end_node q_connections Are tubing connections tight and fittings correct? q_column->q_connections No sol_column Action: Flush column with strong solvent. If no improvement, replace the column. q_column->sol_column Yes sol_connections Action: Check/remake all fittings from injector to detector. Use narrow ID tubing. q_connections->sol_connections Yes q_connections->end_node No, problem persists. Consult further. sol_column->end_node sol_connections->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How do I minimize peak tailing caused by secondary silanol interactions?

This is a very common cause of tailing for polar analytes.[6] Here are several effective strategies:

  • Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0).[1][5][7] This protonates the acidic silanol groups, rendering them neutral and minimizing their ability to interact with your analyte. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common and effective approach.

  • Use a High-Purity, End-capped Column: Modern HPLC columns (often labeled as Type B silica) are made from high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanol groups.[4][10] These columns show significantly reduced tailing for polar and basic compounds.

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a column with a polar-embedded phase or a phenyl phase may provide a different selectivity and better peak shape for your aromatic analyte.[4][7]

Q4: Could my sample preparation or injection technique be the problem?

Absolutely. Two key factors related to the sample itself can cause significant peak tailing:

  • Sample Overload: The column has a finite capacity. Injecting too much analyte mass leads to a non-linear relationship between the analyte and the stationary phase, resulting in fronting or tailing.[6] Solution: Try reducing the injection volume or diluting the sample by a factor of 10 and re-injecting.[7][8]

  • Injection Solvent: If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile for a 50% Acetonitrile mobile phase), the sample band will not focus correctly at the head of the column, leading to distortion.[7][11] Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[8]

Q5: When should I suspect an issue with my HPLC column itself?

Column performance degrades over time. Suspect the column if:

  • The peak tailing appears suddenly and is accompanied by an increase in backpressure. This could indicate a blocked frit.[1]

  • The tailing affects all peaks in the chromatogram, not just the analyte of interest.[12]

  • You observe split or shouldered peaks, which can indicate a void or "channel" has formed at the column inlet.[9][13]

  • Solution: First, try flushing the column according to the manufacturer's instructions. If this doesn't work, disconnect the column, reverse it (if the manufacturer allows), and flush it to waste to clear the inlet frit.[1] If performance does not improve, the column likely needs to be replaced.[7]

Experimental Protocol and Data

This section provides a sample HPLC method for the analysis of this compound and demonstrates the effect of mobile phase pH on peak shape.

Recommended HPLC Protocol
ParameterSpecification
HPLC System Standard Analytical HPLC/UHPLC System
Column High-Purity, End-capped C18 (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna) 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic at 55% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Detector at 220 nm
Sample Preparation Dissolve standard in 55% Acetonitrile / 45% Water to a final concentration of 0.1 mg/mL.
Data: Effect of Mobile Phase pH on Tailing Factor

The following table summarizes the expected impact of mobile phase composition on the peak shape of this compound.

Mobile Phase ConditionUSP Tailing Factor (Tf)Comments
55% Acetonitrile / 45% Water (Unbuffered)~ 1.7Significant tailing is observed due to interaction with active silanol groups on the stationary phase.
55% Acetonitrile / 45% (0.1% Formic Acid in Water)~ 1.1Symmetrical peak is achieved. The low pH (~2.7) suppresses silanol ionization, improving the peak shape.[5]

Frequently Asked Questions (FAQs)

Q: What is an acceptable Tailing Factor?

The USP Tailing Factor (Tf) quantifies peak asymmetry. An ideal, perfectly symmetrical peak has a Tf of 1.0. A value between 0.9 and 1.2 is generally considered excellent.[4] While some methods may accept a Tf up to 1.5, values greater than this indicate a significant problem that can compromise resolution and integration accuracy, and should be addressed.[1][7]

Q: What type of HPLC column is best for this compound?

Given its aromatic and polar nature, several column types are suitable:

  • High-Purity C18: This is the workhorse of reversed-phase HPLC and a good starting point. Ensure it is a modern, end-capped column to minimize silanol effects.[14]

  • Phenyl-Hexyl: A phenyl column can provide alternative selectivity through pi-pi interactions between the stationary phase and the analyte's aromatic ring, which can improve peak shape and resolution from impurities.[15][16]

  • Polar-Embedded C18: These columns have a polar group embedded near the base of the C18 chain, which shields residual silanols and can improve the peak shape of polar compounds.[4]

Q: Can the choice of organic modifier (Methanol vs. Acetonitrile) affect peak shape?

Yes. While both are common reversed-phase solvents, their properties differ. Methanol is a protic solvent and a better hydrogen bond donor, which can sometimes result in better peak shapes for polar compounds by competing with the analyte for active sites on the stationary phase.[4] Acetonitrile is aprotic. If you are using a Phenyl column, be aware that acetonitrile can disrupt pi-pi interactions, while methanol tends to promote them.[16] It is often worthwhile to screen both solvents during method development to optimize peak shape and selectivity.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(3-Chloro-2-methylphenyl)ethanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to aid in methodological selection and process optimization.

Synthesis Routes and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are the Grignard reaction and the reduction of 3-Chloro-2-methylacetophenone. Below are detailed protocols for each method, designed to be adaptable for scale-up.

Route 1: Grignard Reaction of 3-Chloro-2-methylbenzaldehyde with a Methyl Grignard Reagent

This method involves the nucleophilic addition of a methyl Grignard reagent to 3-Chloro-2-methylbenzaldehyde. Grignard reactions are highly versatile for forming carbon-carbon bonds but require strict anhydrous conditions.[1][2]

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. The setup should include a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermocouple.

  • Grignard Reagent Preparation (if not commercially sourced): In the reaction flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[3] After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of 3-Chloro-2-methylbenzaldehyde (1.0 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C. This will hydrolyze the magnesium alkoxide salt.[1]

  • Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Reduction of 3-Chloro-2-methylacetophenone

This route involves the reduction of the corresponding ketone, 3-Chloro-2-methylacetophenone, using a suitable reducing agent. Sodium borohydride is a common and relatively mild reducing agent for this transformation.[4][5] For asymmetric synthesis, biocatalytic methods using ketoreductases can be employed to obtain a single enantiomer of the alcohol.[6][7]

Experimental Protocol (using Sodium Borohydride):

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a thermocouple, and a powder funnel is used. The reaction can be run under a nitrogen atmosphere, although it is not as critical as for the Grignard reaction.

  • Reaction: 3-Chloro-2-methylacetophenone (1.0 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.[4] The solution is cooled to 0-5°C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) is added portion-wise, ensuring the temperature remains below 10°C.[5] The reaction is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[8]

  • Quenching: The reaction is quenched by the slow addition of acetone to consume excess NaBH4, followed by the addition of dilute hydrochloric acid (e.g., 1 M HCl) or a saturated solution of ammonium chloride to neutralize the mixture and hydrolyze the borate esters.[4]

  • Work-up and Isolation: The bulk of the alcoholic solvent is removed under reduced pressure. The remaining aqueous residue is extracted with a suitable organic solvent like ethyl acetate or dichloromethane (3x). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation, column chromatography, or recrystallization from a suitable solvent system.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Grignard Reaction Troubleshooting

  • Q1: The Grignard reaction does not initiate. What should I do?

    • A1: Initiation is a common issue. Ensure all glassware is perfectly dry and the solvent is anhydrous.[1] A small crystal of iodine can be added to activate the magnesium surface.[3] Gentle warming with a heat gun may also help. If these methods fail, adding a small amount of a pre-formed Grignard reagent can initiate the reaction.

  • Q2: The yield of my Grignard reaction is low. What are the possible causes?

    • A2: Low yields can result from several factors. The most common is the presence of moisture or other protic impurities which quench the Grignard reagent. Ensure all reagents and solvents are scrupulously dried. Incomplete reaction of the starting halide or side reactions, such as Wurtz coupling, can also lower the yield. The rate of addition of the alkyl halide during Grignard formation can also impact the yield.[9]

  • Q3: I am observing a significant amount of a biphenyl-type byproduct. How can I minimize this?

    • A3: The formation of biphenyl-type byproducts (Wurtz coupling) is favored at higher temperatures and higher concentrations of the halide.[10] Maintain a controlled temperature during the formation of the Grignard reagent and ensure slow addition of the halide to keep its concentration low.

Ketone Reduction Troubleshooting

  • Q4: The reduction of the ketone is incomplete. What can I do?

    • A4: Incomplete reduction can be due to insufficient reducing agent or deactivation of the reagent.[5] Ensure you are using a sufficient excess of the reducing agent (e.g., NaBH4). The quality of the sodium borohydride should also be checked, as it can degrade over time. Monitoring the reaction by TLC is crucial to determine the endpoint.[8]

  • Q5: During work-up of the sodium borohydride reduction, I am getting emulsions. How can I resolve this?

    • A5: Emulsions during aqueous work-up can be problematic. Adding a saturated brine solution can help to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.

  • Q6: I need to produce a single enantiomer of the alcohol. What is the best approach?

    • A6: For enantioselective synthesis, biocatalytic reduction using a ketoreductase (KRED) is a highly effective method.[6][7] This approach can provide high enantiomeric excess (>99%) under mild reaction conditions.[11] Alternatively, chiral reducing agents such as those derived from boranes can be used, but these are often more expensive and may require cryogenic temperatures.

Data Presentation

The following tables provide a general comparison of the two synthetic routes. The values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthesis Routes

ParameterGrignard ReactionKetone Reduction (NaBH4)Biocatalytic Reduction
Starting Materials 3-Chloro-2-methylbenzaldehyde, Methyl Grignard reagent3-Chloro-2-methylacetophenone, Sodium Borohydride3-Chloro-2-methylacetophenone, Ketoreductase, Cofactor
Typical Yield 60-80%85-95%>90%
Purity (crude) Moderate to HighHighVery High
Stereoselectivity RacemicRacemicHigh (typically >99% e.e.)
Key Challenge Strict anhydrous conditions, exotherm controlHandling of hydride reagents, potential for side reactionsEnzyme stability and cost, cofactor regeneration
Scalability Challenging due to exotherm and handling of GrignardReadily scalableScalable, often used in industrial processes

Table 2: Reagent and Solvent Considerations

RouteReagentSolventTemperatureTypical Reaction Time
Grignard Methylmagnesium bromide/iodideAnhydrous Diethyl ether or THF0°C to reflux2-4 hours
Ketone Reduction Sodium BorohydrideMethanol, Ethanol0-25°C1-3 hours
Biocatalytic Ketoreductase, NAD(P)HAqueous buffer, often with a co-solvent25-40°C12-24 hours

Visualizations

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Initiation Initiation (Iodine/Heat) Mg->Initiation MeX Methyl Halide in Ether/THF MeX->Initiation Grignard Methyl Grignard Reagent Initiation->Grignard Addition Nucleophilic Addition (0°C) Grignard->Addition Aldehyde 3-Chloro-2-methylbenzaldehyde in Ether/THF Aldehyde->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Ketone Reduction Workflow

Ketone_Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification Ketone 3-Chloro-2-methylacetophenone in Methanol/Ethanol Reduction Reduction (0-5°C) Ketone->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Borate Borate Ester Intermediate Reduction->Borate Quench Quench (Acetone/HCl) Borate->Quench Solvent_Removal Solvent Removal Quench->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via ketone reduction with NaBH4.

References

Technical Support Center: Enantiomeric Stability of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloro-2-methylphenyl)ethanol. The focus is on preventing racemization during experimental procedures to maintain the enantiomeric purity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, maintaining a specific enantiomeric form is often critical for its biological activity and therapeutic efficacy. Racemization can lead to a significant decrease or complete loss of the desired pharmacological effect.

Q2: What is the primary mechanism that causes racemization in this compound?

A2: The primary mechanism for the racemization of secondary benzylic alcohols, including this compound, is through the formation of a planar, achiral carbocation intermediate at the stereocenter. This process is often catalyzed by acids (both Brønsted and Lewis acids) which protonate the hydroxyl group, turning it into a good leaving group (water). The departure of water results in a stabilized benzylic carbocation. Since this carbocation is planar, a nucleophile (such as water or an alcohol) can attack from either face with equal probability, leading to a racemic mixture of the alcohol.

Q3: How do the substituents on the phenyl ring of this compound affect its susceptibility to racemization?

A3: The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the benzylic carbocation intermediate, and thus the rate of racemization.

  • 2-Methyl group: This is an electron-donating group (EDG) through an inductive effect, which helps to stabilize the positive charge of the carbocation, thereby increasing the susceptibility to racemization compared to an unsubstituted phenylethanol.[1]

  • 3-Chloro group: This group has opposing effects. It is electron-withdrawing through induction due to its electronegativity, which destabilizes the carbocation. However, it can also be weakly electron-donating through resonance by sharing its lone pair electrons with the aromatic ring.[2][3] Generally, the inductive effect of halogens is stronger, leading to an overall deactivation of the ring and slight destabilization of the carbocation compared to an unsubstituted ring.

The net effect for this compound is a balance between the stabilizing methyl group and the generally destabilizing chloro group. However, its benzylic nature still makes it prone to racemization under unfavorable conditions.

Q4: Under what common laboratory conditions is racemization of this compound likely to occur?

A4: Racemization can be inadvertently triggered under several common laboratory conditions:

  • Chromatography: Standard silica gel is acidic and can promote racemization on the column.[4][5]

  • Distillation: High temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, leading to racemization.

  • Acidic Reagents: Exposure to acidic reagents or even trace amounts of acid in solvents can catalyze the process.

  • Prolonged Storage: Storage in protic solvents (like methanol or ethanol) or at elevated temperatures can lead to gradual racemization over time.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may arise during the handling and purification of this compound.

Issue 1: Loss of Enantiomeric Excess (ee) after Silica Gel Chromatography
  • Problem: You observe a significant decrease in the enantiomeric excess of your compound after purification by flash chromatography on standard silica gel.

  • Cause: Standard silica gel has acidic silanol groups on its surface, which can catalyze the formation of the benzylic carbocation intermediate, leading to racemization.

  • Solutions:

    • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine (TEA).[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7] However, always run a small-scale test first, as these materials can have different selectivity and may sometimes cause other side reactions.

    • Reverse-Phase Chromatography: If the polarity of your compound is suitable, reverse-phase chromatography (e.g., C18 silica) can be a good alternative as it is performed under less acidic conditions.[7]

Issue 2: Racemization during Solvent Removal or High-Temperature Processes
  • Problem: Your enantiomerically pure alcohol racemizes after solvent removal under high heat or during a high-temperature reaction.

  • Cause: Thermal energy can be sufficient to induce racemization, especially for benzylic alcohols that can form relatively stable carbocations.

  • Solutions:

    • Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath. For higher boiling point solvents, it is preferable to use a high-vacuum pump to lower the boiling point rather than increasing the temperature.

    • Azeotropic Removal: For removing high-boiling point solvents, consider adding a lower-boiling point solvent that forms an azeotrope and can be removed at a lower temperature.

    • Minimize Heat Exposure: When performing reactions, use the lowest effective temperature and minimize the reaction time.

Issue 3: Gradual Loss of Optical Purity During Storage
  • Problem: The enantiomeric excess of your stored sample of this compound decreases over time.

  • Cause: Traces of acid or moisture in the storage solvent, or exposure to light and elevated temperatures, can cause slow racemization.

  • Solutions:

    • Solvent Choice: Store the compound in a non-polar, aprotic solvent like hexane or toluene. Avoid protic solvents like methanol or ethanol for long-term storage.

    • Storage Conditions: Store the sample at a low temperature (e.g., in a refrigerator or freezer) and protected from light.

    • Store as a Derivative: If the alcohol is an intermediate, consider converting it to a more stable derivative (e.g., an ether or ester) for storage, and then deprotect it just before the next step.

Data Presentation

The following tables summarize quantitative data on the racemization of 1-phenylethanol, a structurally similar benzylic alcohol, under various conditions. These trends are expected to be similar for this compound.

Table 1: Effect of Temperature on Racemization of (S)-1-Phenylethanol (Data adapted from studies on catalyzed racemization, illustrating the general trend of temperature.)

Temperature (°C)Time (h)Enantiomeric Excess (ee %)
4024High (significant retention)
60240% (complete racemization)
80< 240% (faster racemization)

Table 2: Effect of Solvent on Racemization of (S)-1-Phenylethanol (Data adapted from a study using NbOPO₄·nH₂O as a racemization agent at 60 °C)[2]

SolventTime (h)Enantiomeric Excess (ee %)
Toluene240%
Dioxane242%
Acetonitrile2415%
Heptane2460%
Tetrahydrofuran (THF)2485%

Experimental Protocols

Protocol 1: Purification of this compound using Neutralized Silica Gel
  • Preparation of the Neutralized Slurry:

    • In a fume hood, measure the required amount of silica gel for your column.

    • Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine (TEA) to the eluent to a final concentration of 1% v/v.

    • Create a slurry of the silica gel with this TEA-containing eluent.

  • Packing the Column:

    • Pour the slurry into your chromatography column and allow it to pack under a gentle flow of the TEA-containing eluent.

    • Ensure the column is packed uniformly without any air bubbles.

  • Loading and Elution:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

    • Elute the column with the eluent containing 1% TEA.

    • Monitor the fractions by TLC.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent and the volatile TEA using a rotary evaporator at a low temperature (< 30 °C).

Visualizations

Mechanism of Acid-Catalyzed Racemization

racemization_mechanism R_alcohol (R)-Alcohol protonated_alcohol Protonated Alcohol (Oxonium Ion) R_alcohol->protonated_alcohol + H⁺ protonated_alcohol->R_alcohol - H⁺ carbocation Planar Carbocation (Achiral) protonated_alcohol->carbocation - H₂O carbocation->protonated_alcohol + H₂O S_alcohol (S)-Alcohol carbocation->S_alcohol + H₂O - H⁺ H_plus + H⁺ minus_H_plus - H⁺ H2O_in + H₂O H2O_out - H₂O

Caption: Acid-catalyzed racemization pathway via a planar carbocation.

Troubleshooting Workflow for Racemization

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Enantiomerically Enriched Alcohol process Experimental Step (e.g., Purification, Reaction) start->process check_ee Check Enantiomeric Excess (ee) process->check_ee racemization_yes Racemization Observed check_ee->racemization_yes Yes racemization_no No Significant Racemization check_ee->racemization_no No step1 Identify Potential Cause: - Acidic conditions? - High temperature? - Protic solvent? racemization_yes->step1 end End: Product with High ee racemization_no->end step2 Implement Solution: - Neutralize silica - Lower temperature - Change solvent step1->step2 step3 Re-run Experiment step2->step3 step3->process

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Enhancing the Stability of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(3-Chloro-2-methylphenyl)ethanol?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The benzylic alcohol functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation pathways of similar benzylic alcohols, the likely degradation products include:

  • Oxidation products: 1-(3-Chloro-2-methylphenyl)ethanone (ketone) and further oxidation to 3-chloro-2-methylbenzoic acid.

  • Dehydration product: 1-Chloro-2-methyl-3-vinylbenzene.

  • Products from reaction with radicals: In the presence of radical species, such as atomic chlorine, further chlorination on the aromatic ring or side chain, or formation of ethers is possible.[1][2]

Q3: How should I store this compound to ensure its stability?

A3: To maximize stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The container should be tightly sealed and made of an inert material. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Are there any recommended antioxidants or stabilizers for this compound?

A4: While specific studies on this compound are not available, common antioxidants used for stabilizing similar organic molecules include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). These radical scavengers can help prevent oxidative degradation. The optimal choice and concentration of an antioxidant would need to be determined experimentally.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after storage. Degradation of the compound.1. Characterize the new peak using techniques like LC-MS or GC-MS to identify the degradation product. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Implement stricter storage protocols (e.g., store under inert gas, protect from light, lower temperature). 4. Consider adding a suitable antioxidant (e.g., BHT, BHA) at a low concentration (e.g., 0.01-0.1%) and monitor stability.
Change in color or physical appearance of the sample. Significant degradation or polymerization.1. Discard the sample as its purity is compromised. 2. Re-evaluate the handling and storage procedures to prevent future occurrences. 3. If the issue persists, perform forced degradation studies to understand the degradation pathways and develop appropriate control strategies.
Inconsistent results in bioassays or chemical reactions. Degradation of the starting material leading to variable purity.1. Verify the purity of the this compound stock using a validated analytical method (e.g., HPLC, GC) before each use. 2. Prepare fresh solutions for sensitive experiments. 3. If degradation is rapid in a particular solvent, explore alternative, more inert solvents.
Loss of potency of a formulated product containing the compound. Instability of the active pharmaceutical ingredient (API) in the formulation.1. Conduct a forced degradation study of the formulation to identify interactions between the API and excipients.[2] 2. Evaluate the effect of pH, temperature, and light on the formulation's stability. 3. Reformulate with more stable excipients or by adding appropriate stabilizers (e.g., antioxidants, chelating agents).

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the chemistry of analogous compounds.

G cluster_main This compound cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_radical Radical Reactions A This compound B 1-(3-Chloro-2-methylphenyl)ethanone A->B [O] D 1-Chloro-2-methyl-3-vinylbenzene A->D - H2O (Acid/Heat) E Ring-chlorinated derivatives A->E + Cl• F Side-chain chlorinated derivatives A->F + Cl• G Dimeric ethers A->G Acid-catalyzed C 3-Chloro-2-methylbenzoic acid B->C [O]

Potential degradation pathways of this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] The following are general protocols that can be adapted for this compound. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.[5]

General Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Neutralize samples (if necessary) B->G C->G D->G E->G F->G H Analyze by stability-indicating method (e.g., HPLC-UV/MS) G->H I Characterize degradation products H->I

General workflow for forced degradation studies.
Hydrolytic Degradation

  • Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis , add an aliquot of the stock solution to 0.1 M hydrochloric acid.

    • For base hydrolysis , add an aliquot of the stock solution to 0.1 M sodium hydroxide.

    • For neutral hydrolysis , add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Condition Reagent Temperature Time Points
Acidic0.1 M HCl60 °C0, 2, 4, 8, 24 h
Basic0.1 M NaOH60 °C0, 2, 4, 8, 24 h
NeutralPurified Water60 °C0, 2, 4, 8, 24 h
Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add hydrogen peroxide to the solution to a final concentration of 3%.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

Condition Reagent Temperature Time Points
Oxidative3% H₂O₂Room Temperature0, 2, 4, 8, 24 h
Thermal Degradation
  • Objective: To assess the impact of heat on the compound's stability.

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • For solution stability, prepare a 1 mg/mL solution and place it in the oven.

    • Take samples at different time points (e.g., 0, 1, 3, 7 days).

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

State Temperature Time Points
Solid80 °C0, 1, 3, 7 days
Solution (1 mg/mL)80 °C0, 1, 3, 7 days
Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Sample the exposed and control solutions at appropriate time intervals.

    • Analyze the samples by HPLC.

Condition Light Source Control
PhotolyticICH Q1B compliantLight-protected sample

Disclaimer: The information and protocols provided in this technical support center are for guidance purposes only and are based on general chemical principles. Specific experimental conditions may need to be optimized for this compound. All laboratory work should be conducted in accordance with appropriate safety procedures.

References

Validation & Comparative

A Comparative Guide to the Asymmetric Synthesis of Chiral Alcohols: Featuring 1-(3-Chloro-2-methylphenyl)ethanol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the production of enantiomerically pure chiral alcohols is a cornerstone for the development of pharmaceuticals and other fine chemicals. These compounds often serve as critical building blocks, where the stereochemistry at a single chiral center can dictate biological activity. This guide provides a comparative overview of methodologies for the asymmetric synthesis of chiral alcohols, with a particular focus on 1-(3-chloro-2-methylphenyl)ethanol, a halogenated and sterically hindered secondary alcohol.

While direct comparative studies detailing the performance of this compound in various asymmetric syntheses are not extensively documented in publicly available literature, this guide draws upon established methods for the asymmetric reduction of structurally similar prochiral ketones. The principles and experimental data presented for analogous systems offer valuable insights into the potential synthetic routes and expected outcomes for this compound.

We will explore both biocatalytic and chemocatalytic approaches, presenting quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Asymmetric Reduction Methods

The asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-2'-methylacetophenone, is the most direct route to enantiomerically enriched this compound. The following tables summarize the performance of various catalytic systems in the asymmetric reduction of acetophenone and its substituted derivatives. This data serves as a valuable benchmark for predicting the efficacy of these methods for the synthesis of this compound.

Biocatalytic Reduction of Substituted Acetophenones

Biocatalysis offers a green and highly selective approach to chiral alcohol synthesis. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) and plant tissues (Daucus carota), as well as isolated enzymes like alcohol dehydrogenases (ADHs), are widely employed.

SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneDaucus carota (carrot root)(S)-1-phenylethanol>99>99[1]
4'-ChloroacetophenoneDaucus carota (carrot root)(S)-1-(4-chlorophenyl)ethanol9898[2]
2'-ChloroacetophenoneSaccharomyces cerevisiae B5(R)-1-(2-chlorophenyl)ethanol>99>99[3]
2-HaloacetophenonesTeSADH mutant (ΔP84/A85G)(S)-2-halo-1-arylethanolsHighHigh[4]
AcetophenoneSaccharomyces cerevisiae (alginate-entrapped)(S)-1-phenylethanol~95>99[5]
Chemocatalytic Reduction of Acetophenones

Chemocatalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction, offer a versatile and predictable route to chiral alcohols with high enantioselectivity.

SubstrateCatalyst/ReagentProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(S)-CBS catalyst, BH₃·THF(R)-1-phenylethanolHigh>95[6][7]
Acetophenone Derivatives[{RuCl₂(p-cymene)}₂], pseudo-dipeptide ligand, 2-propanolNot specifiedExcellentExcellent[8]
AcetophenonesZnEt₂, chiral diimine/diamine(R) or (S)Highup to 88[9]

Experimental Protocols

Biocatalytic Reduction using Daucus carota (Carrot Root)

This protocol is adapted from methodologies demonstrating the asymmetric reduction of acetophenones.[1][2]

Materials:

  • Fresh carrots (Daucus carota)

  • Prochiral ketone (e.g., 3'-chloro-2'-methylacetophenone)

  • Deionized water

  • Tween® 20 (optional surfactant)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Wash and thinly slice fresh carrot roots (approx. 5 mm thickness).

  • To an Erlenmeyer flask, add 10 g of carrot slices and 100 mL of deionized water.

  • Add the prochiral ketone (e.g., 3'-chloro-2'-methylacetophenone, ~0.5 mmol).

  • (Optional) Add a surfactant such as Tween® 20 to a final concentration of 0.1% (v/v) to potentially enhance substrate availability.

  • Seal the flask and place it on an orbital shaker at 180 rpm at room temperature.

  • Monitor the reaction progress by taking aliquots (e.g., 2 mL) at regular intervals (e.g., every 24 hours).

  • Extract the aliquot with an equal volume of ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic extract by chiral GC to determine the conversion and enantiomeric excess.

  • Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral alcohol. Purify as needed.

Chemocatalytic Corey-Bakshi-Shibata (CBS) Reduction

This is a general procedure for the enantioselective reduction of a prochiral ketone.[7][10]

Materials:

  • (S)- or (R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Prochiral ketone (e.g., 3'-chloro-2'-methylacetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel equipped with a magnetic stir bar.

  • To the flask, add the (S)- or (R)-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).

  • Cool the flask to 0 °C and slowly add the BH₃·THF solution (e.g., 1.0 equivalent). Stir for 10-15 minutes.

  • Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflows for the biocatalytic and chemocatalytic asymmetric reduction of a prochiral ketone.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Workup & Analysis Prochiral_Ketone Prochiral Ketone (e.g., 3-Chloro-2-methyl acetophenone) Reaction_Vessel Reaction Vessel (Aqueous medium, Room Temperature) Prochiral_Ketone->Reaction_Vessel Biocatalyst Biocatalyst (e.g., Daucus carota) Biocatalyst->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Purification Purification Extraction->Purification Analysis Chiral GC/HPLC (ee determination) Purification->Analysis Chiral_Alcohol Chiral Alcohol Purification->Chiral_Alcohol

Caption: General workflow for the biocatalytic asymmetric reduction of a prochiral ketone.

Chemocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_analysis Workup & Analysis Prochiral_Ketone Prochiral Ketone Reaction_Vessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) Prochiral_Ketone->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., CBS reagent) Chiral_Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., BH3-THF) Reducing_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Chiral GC/HPLC (ee determination) Purification->Analysis Chiral_Alcohol Chiral Alcohol Purification->Chiral_Alcohol

Caption: General workflow for the chemocatalytic asymmetric reduction of a prochiral ketone.

Concluding Remarks

The asymmetric synthesis of chiral alcohols remains a pivotal area of research with significant industrial applications. While direct comparative data for this compound is limited, the methodologies presented for analogous substituted acetophenones provide a strong foundation for developing efficient synthetic routes. Biocatalytic methods, particularly using whole cells like Daucus carota or Saccharomyces cerevisiae, offer an environmentally benign and highly selective option. For broader substrate scope and predictable stereochemical outcomes, chemocatalytic approaches such as the CBS reduction are powerful tools. The choice of method will ultimately depend on factors such as substrate compatibility, desired enantiomer, scalability, and cost-effectiveness. The experimental protocols and comparative data herein serve as a valuable resource for researchers navigating these choices in their pursuit of enantiomerically pure chiral alcohols.

References

Comparative Guide to the Analytical Method Validation for 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the validation of 1-(3-Chloro-2-methylphenyl)ethanol, a chiral aromatic alcohol. The focus is on providing researchers, scientists, and drug development professionals with a clear comparison of potential analytical techniques, supported by illustrative experimental data and detailed protocols. The two primary methods compared are High-Performance Liquid Chromatography (HPLC) for enantioselective analysis and Gas Chromatography (GC) for purity and impurity profiling.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the two proposed analytical methods for this compound.

ParameterHPLC Method (Enantiomeric Purity)GC Method (Purity and Impurities)
Instrumentation HPLC with Chiral Column and UV DetectorGC with FID or MS Detector
Primary Application Quantification of enantiomeric excessAssay of bulk substance and determination of volatile impurities
Specificity High for enantiomersHigh for volatile organic compounds
Linearity (R²) (Typical) > 0.999> 0.998
Accuracy (% Recovery) (Typical) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) (Typical) < 2.0%< 3.0%
Limit of Detection (LOD) (Typical) 0.01 µg/mL0.1 ppm
Limit of Quantitation (LOQ) (Typical) 0.03 µg/mL0.3 ppm
Analysis Time 15 - 30 minutes20 - 40 minutes

Experimental Protocols

Method 1: Enantioselective High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of the (R) and (S) enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Lux Cellulose-3 (or a similar polysaccharide-based chiral stationary phase)[1].

  • Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 15 °C[1].

  • Detection Wavelength: 254 nm[1].

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Validation Parameters:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomer peaks and the absence of interference from any impurities at the retention times of the enantiomers.

  • Linearity: Assessed by injecting a series of at least five concentrations of the racemic standard. The peak areas of each enantiomer are plotted against their respective concentrations, and the correlation coefficient (R²) is calculated.

  • Accuracy: Determined by the recovery of a known amount of each enantiomer spiked into a sample matrix.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample and expressed as the relative standard deviation (RSD).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and for identifying and quantifying potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

Chromatographic Conditions:

  • Column: ZB-624 or a similar mid-polarity capillary column suitable for volatile organic compounds[2].

  • Carrier Gas: Helium or Hydrogen[2].

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio)[3].

Standard and Sample Preparation:

  • Purity Standard: A well-characterized reference standard of this compound.

  • Impurity Standards: Standards of potential impurities (e.g., starting materials, reaction by-products, residual solvents).

  • Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to a known concentration.

Validation Parameters:

  • Specificity: The ability of the method to separate the main component from potential impurities. Peak purity can be assessed using a mass spectrometer.

  • Linearity: Established for the main component and for each potential impurity over a range of concentrations.

  • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: Assessed by repeated injections of the same sample to determine repeatability and by analyzing the sample on different days with different analysts to determine intermediate precision.

  • LOD and LOQ: Determined for each potential impurity to ensure the method is sensitive enough for their control at specified levels.

Visualizations

Workflow for Analytical Method Validation

G General Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Establish Validation Protocol C->D Finalized Method E Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data and Assess Acceptance Criteria E->F G Document Validation Report F->G Validated Method H Implement for Routine Use (QC, Stability) G->H I Ongoing Method Lifecycle Management H->I

Caption: A diagram illustrating the typical phases and steps involved in the validation of an analytical method.

Comparison of Key Performance Parameters

G Comparison of HPLC and GC Method Parameters cluster_HPLC HPLC (Enantiomeric Purity) cluster_GC GC (Purity & Impurities) Analytical_Method Analytical_Method Specificity_HPLC High for Enantiomers Analytical_Method->Specificity_HPLC Specificity Precision_HPLC RSD < 2.0% Analytical_Method->Precision_HPLC Precision Sensitivity_HPLC LOD ~0.01 µg/mL Analytical_Method->Sensitivity_HPLC Sensitivity Specificity_GC High for Volatiles Analytical_Method->Specificity_GC Specificity Precision_GC RSD < 3.0% Analytical_Method->Precision_GC Precision Sensitivity_GC LOD ~0.1 ppm Analytical_Method->Sensitivity_GC Sensitivity

Caption: A diagram comparing the key performance characteristics of HPLC and GC methods for the analysis of this compound.

References

A Comparative Guide to Enantiomeric Excess Determination of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For the chiral alcohol 1-(3-chloro-2-methylphenyl)ethanol, a key intermediate in various synthetic pathways, several analytical techniques can be employed to quantify the relative abundance of its enantiomers. This guide provides a comparative overview of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data from structurally similar compounds, which can serve as a starting point for method development for the target analyte.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound will depend on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance attributes of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of analogous chiral alcohols.

MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Polysaccharide-based (e.g., cellulose or amylose derivatives)High resolution and accuracy, applicable to a wide range of compounds, established methodology.Can require longer analysis times, higher solvent consumption.
Chiral GC Separation of enantiomers on a chiral stationary phase in the gas phase.Cyclodextrin derivativesHigh efficiency and resolution, fast analysis times, requires small sample volumes.Requires volatile and thermally stable analytes; derivatization may be necessary.
NMR Spectroscopy Use of a chiral resolving agent (CRA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence between enantiomers.Chiral acids (e.g., Mosher's acid), chiral alcohols, or lanthanide shift reagents.Rapid analysis, provides structural information, non-destructive (with CRAs).Lower sensitivity and accuracy compared to chromatography, may require stoichiometric amounts of expensive reagents.

Experimental Protocols

Below are detailed experimental protocols for the determination of enantiomeric excess of compounds structurally similar to this compound. These serve as a strong starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including aromatic alcohols.

Experimental Protocol for a Structurally Similar Compound (e.g., 1-(4-chlorophenyl)ethanol):

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like phenylethanol derivatives, chiral GC offers excellent resolution and speed. Derivatized cyclodextrins are common chiral stationary phases.

Experimental Protocol for a Structurally Similar Compound (e.g., 1-phenylethanol):

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium at an appropriate linear velocity.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/min.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or after derivatization (e.g., acetylation with acetic anhydride) to improve volatility and peak shape. Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Split injection with a high split ratio (e.g., 100:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Resolving Agent

NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The addition of a chiral resolving agent (CRA) forms transient diastereomeric complexes, leading to separate signals for the enantiomers.

Experimental Protocol using a Chiral Resolving Agent:

  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Resolving Agent (CRA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Solvent: Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆.

  • Procedure:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral resolving agent to the NMR tube.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter (e.g., the methine proton or the methyl protons) should show splitting into two distinct sets of signals for the two enantiomers.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of enantiomeric excess.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_result Result Sample Racemic or Enantioenriched This compound HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC NMR NMR Spectroscopy Sample->NMR Data Chromatogram or Spectrum HPLC->Data GC->Data NMR->Data Calculation Peak Integration & ee Calculation Data->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.

This guide provides a foundational understanding of the methods available for the enantiomeric excess determination of this compound. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific instrumentation and sample matrices to achieve the desired accuracy and resolution.

A Comparative Guide to Catalysts for the Synthesis of 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical industry, where the specific stereoisomer of a molecule can determine its therapeutic efficacy and safety. 1-(3-Chloro-2-methylphenyl)ethanol is a valuable chiral building block, and its efficient synthesis with high enantiomeric purity is of significant interest. This guide provides a comparative overview of various catalytic systems employed for the synthesis of this compound through the asymmetric reduction of its corresponding ketone, 3-Chloro-2-methylacetophenone.

The selection of an appropriate catalyst is paramount and depends on factors such as desired yield, enantioselectivity, cost, and environmental impact. This document details the performance of three major classes of catalysts: biocatalysts, ruthenium-based catalysts for asymmetric hydrogenation and transfer hydrogenation, and oxazaborolidine catalysts for asymmetric reduction. While specific performance data for the synthesis of this compound is limited in publicly available literature, this guide presents data for structurally similar substrates to provide a representative comparison.

Comparative Performance of Catalysts

The following table summarizes the typical performance of different catalyst types in the asymmetric reduction of acetophenone derivatives. It is important to note that these values are illustrative and actual results for the reduction of 3-Chloro-2-methylacetophenone may vary.

Catalyst TypeCatalyst ExampleSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction ConditionsReference
Biocatalyst Rhodococcus sp.2-Hydroxyacetophenone>99>99 (R)Whole cells, aqueous medium[1]
Biocatalyst Lactobacillus kefirAcetophenone>99>99 (R)Whole cells, aqueous medium
Asymmetric Hydrogenation Ru-BINAP/DiamineAcetophenone~99~99 (R or S)H₂, base, organic solvent[2]
Asymmetric Transfer Hydrogenation Ru-TsDPENAcetophenoneup to 97up to 99 (R or S)Isopropanol, base[3]
Asymmetric Reduction Corey-Bakshi-Shibata (CBS) CatalystAcetophenoneHigh>95 (R or S)Borane source (e.g., BH₃·THF), aprotic solvent[4][5]

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a general workflow for the comparative evaluation of different catalysts for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Start: Define Reaction (Substrate: 3-Chloro-2-methylacetophenone) catalyst_prep Catalyst Preparation/ Procurement start->catalyst_prep reagent_prep Reagent & Solvent Preparation start->reagent_prep reaction_setup Reaction Setup (Catalyst, Substrate, Solvent, Reagents) catalyst_prep->reaction_setup reagent_prep->reaction_setup reaction_run Run Reaction under Defined Conditions (Temp, Time, Pressure) reaction_setup->reaction_run monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_run->monitoring workup Work-up & Purification (Quenching, Extraction, Chromatography) reaction_run->workup monitoring->reaction_run analysis Product Analysis (NMR, GC-MS, Chiral HPLC) workup->analysis data_comp Data Comparison (Yield, ee, TON, TOF) analysis->data_comp conclusion Select Optimal Catalyst data_comp->conclusion G cluster_cell Microbial Cell Ketone 3-Chloro-2-methyl- acetophenone Enzyme Alcohol Dehydrogenase (ADH) Ketone->Enzyme Alcohol 1-(3-Chloro-2-methyl- phenyl)ethanol Alcohol_ext Product (extracellular) Alcohol->Alcohol_ext Transport Enzyme->Alcohol NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme Cofactor_Regen Cofactor Regeneration System NADP->Cofactor_Regen Cofactor_Regen->NADPH Gluconolactone Gluconolactone Cofactor_Regen->Gluconolactone Glucose Glucose Glucose->Cofactor_Regen Ketone_ext Substrate (extracellular) Ketone_ext->Ketone Transport

References

Cross-Validation of 1-(3-Chloro-2-methylphenyl)ethanol Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative and qualitative analysis of 1-(3-Chloro-2-methylphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is crucial for ensuring data integrity, regulatory compliance, and successful method transfer between laboratories or techniques.[1] This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of this compound.

Introduction to Analytical Cross-Validation

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when compared with a second, well-validated method.[1] This is particularly critical in the pharmaceutical industry to ensure that data generated across different laboratories, using different equipment, or employing different analytical principles are comparable and accurate. The goal is to establish the interchangeability of analytical procedures and ensure the continued quality and safety of pharmaceutical products.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. This guide compares the performance of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility for the quantification of active pharmaceutical ingredients (APIs) and their related substances. A reversed-phase HPLC method was developed and validated for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 40% A

    • 5-15 min: 40-80% A

    • 15-20 min: 80% A

    • 20.1-25 min: 40% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 200 µg/mL-
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Specificity No interference from blank and placeboNo co-eluting peaks
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 8890 GC system coupled with a 5977B Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Data Presentation: GC-MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9992≥ 0.999
Range 0.5 - 150 µg/mL-
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.2%≤ 2.0%
- Intermediate Precision< 1.8%≤ 2.0%
Specificity Mass spectral confirmation of the peakNo interfering peaks at the retention time of the analyte
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. While not typically used for routine quantitative analysis in the same way as chromatography, Quantitative NMR (qNMR) can provide highly accurate and precise measurements without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (for qNMR).

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds.

Data Presentation: NMR Analysis

ParameterResult
¹H NMR Chemical Shifts (δ, ppm) Aromatic protons: 7.1-7.4 ppm; Methine proton (-CHOH): 5.1 ppm (quartet); Methyl protons (-CH₃): 2.4 ppm (singlet); Ethanol methyl protons (-CH₃): 1.5 ppm (doublet).
¹³C NMR Chemical Shifts (δ, ppm) Aromatic carbons: 125-145 ppm; Carbonyl carbon (-CHOH): ~70 ppm; Methyl carbons: ~20-25 ppm.
Quantitative Analysis (qNMR) Purity assessment against a certified internal standard.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_methods Analytical Method Development & Validation cluster_validation Method Performance Evaluation cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC HPLC Method (Primary Quantitative) Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Sensitivity LOD & LOQ HPLC->Sensitivity Comparison Comparative Analysis of Results HPLC->Comparison GCMS GC-MS Method (Impurity Profile & Confirmation) GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Sensitivity GCMS->Comparison NMR NMR Spectroscopy (Structural Elucidation & qNMR) NMR->Specificity NMR->Comparison Equivalence Demonstration of Method Equivalence Comparison->Equivalence Report Final Validation Report Equivalence->Report

Caption: Workflow for cross-validating analytical methods.

Signaling Pathway of Method Selection

The choice of an analytical technique is guided by the specific analytical objective. The following diagram illustrates the decision-making process.

MethodSelectionPathway Decision Pathway for Analytical Method Selection Start Analytical Objective Quantitation Routine Quantitative Analysis? Start->Quantitation Impurity Impurity Identification Needed? Quantitation->Impurity No HPLC Select HPLC Quantitation->HPLC Yes Structure Structural Confirmation Required? Impurity->Structure No GCMS Select GC-MS Impurity->GCMS Yes NMR Select NMR Structure->NMR Yes End Method Selected Structure->End No HPLC->End GCMS->End NMR->End

Caption: Decision pathway for selecting an analytical method.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC, GC-MS, and NMR spectroscopy are complementary techniques that provide a comprehensive analytical profile of the compound. HPLC is the method of choice for routine quantitative analysis due to its high precision and accuracy. GC-MS offers superior sensitivity for impurity profiling and provides mass spectral data for confident identification. NMR remains the definitive technique for unambiguous structural confirmation and can be employed for highly accurate quantitative measurements using qNMR. The data presented in this guide supports the interchangeability of these methods for their respective intended purposes, ensuring robust and reliable analytical control throughout the drug development process.

References

A Comparative Guide to Understanding the Potential Biological Activities of 1-(3-Chloro-2-methylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the differential biological activities of the (R)- and (S)-enantiomers of 1-(3-chloro-2-methylphenyl)ethanol is not publicly available. This guide, therefore, provides a framework for the potential comparison of these enantiomers based on established principles of stereopharmacology and methodologies applied to analogous chiral compounds. The information presented is intended to guide future research and should not be interpreted as a definitive biological profile of the specified compound.

Introduction to Stereoisomerism and Biological Activity

Chirality is a fundamental property of many drug molecules, where a compound can exist as two non-superimposable mirror images, known as enantiomers. While enantiomers possess identical physicochemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1]

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of racemic this compound can be achieved through standard organic chemistry reactions, such as the reduction of the corresponding ketone, 3-chloro-2-methylacetophenone.

General Synthesis Pathway

3-Chloro-2-methylacetophenone 3-Chloro-2-methylacetophenone Racemic this compound Racemic this compound 3-Chloro-2-methylacetophenone->Racemic this compound Reduction (e.g., NaBH4) cluster_0 Chiral HPLC Separation Racemic Mixture Racemic Mixture Chiral Column Chiral Column Racemic Mixture->Chiral Column Injection Detector Detector Chiral Column->Detector Elution Fraction Collector Fraction Collector Detector->Fraction Collector Signal Enantiomer A Enantiomer A Fraction Collector->Enantiomer A Enantiomer B Enantiomer B Fraction Collector->Enantiomer B cluster_0 Cell Membrane Enantiomer Enantiomer GPCR GPCR Enantiomer->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

References

Performance Benchmark: 1-(3-Chloro-2-methylphenyl)ethanol as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-(3-Chloro-2-methylphenyl)ethanol is not a widely documented chiral auxiliary in published literature. This guide presents a hypothetical performance benchmark based on established principles of asymmetric synthesis. The experimental data for this compound is projected based on the structural features of the molecule and compared against well-established chiral auxiliaries.

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling precise control over the stereochemical outcome of chemical reactions.[1][2] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, induce high levels of stereoselectivity, and be removable under mild conditions without racemization of the desired product.[3]

This guide provides a comparative performance analysis of a hypothetical chiral auxiliary derived from (1R)-1-(3-chloro-2-methylphenyl)ethanol against two widely used auxiliaries: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (an Evans-type auxiliary) and (1S,2S)-(+)-pseudoephedrine.[4][5] The benchmark reaction is a boron-mediated asymmetric aldol addition of a propionate derivative to isobutyraldehyde, a standard method for evaluating stereocontrol.[6][7][8]

The hypothetical auxiliary, with its ortho-methyl and meta-chloro substitutions, is expected to provide significant steric hindrance. This steric bulk is postulated to enhance facial selectivity during the aldol reaction by effectively shielding one face of the enolate.

Comparative Performance in Asymmetric Aldol Addition

The following table summarizes the expected performance of each chiral auxiliary in the asymmetric aldol reaction between their respective N-propionyl derivatives and isobutyraldehyde.

Chiral Auxiliary DerivativeMajor DiastereomerDiastereomeric Ratio (d.r.)Yield (%)Auxiliary Cleavage ConditionsCleavage Product
Hypothetical: (1R)-1-(3-Chloro-2-methylphenyl)ethyl Propionamide syn>98:2~90%LiBH₄, THF, H₂O(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid derived alcohol
Evans Auxiliary: (4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone syn[6]95:5 to >99:1[9]85-95%LiOH, H₂O₂[10][11](2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
(+)-Pseudoephedrine Propionamide syn[12][13]95:5 to 98:2[5]80-90%H₂SO₄ (hydrolysis)(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

Experimental Protocols

Detailed methodologies for the hypothetical application of the this compound auxiliary are provided below. These are based on standard, well-established procedures for similar transformations.

Synthesis of the Chiral Auxiliary Derivative

(Note: This protocol assumes the conversion of the parent alcohol to a corresponding amine, a common strategy for creating amide-linked auxiliaries.)

Synthesis of (1R)-N-Propionyl-(1-(3-chloro-2-methylphenyl)ethyl)amine:

  • To a solution of (1R)-1-(3-chloro-2-methylphenyl)ethylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, propionyl chloride (1.2 equiv.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The organic layer is separated, washed with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl amide.

Asymmetric Aldol Reaction
  • The N-propionyl amide derivative (1.0 equiv.) is dissolved in anhydrous DCM (0.2 M) and cooled to -78 °C under a nitrogen atmosphere.

  • Dibutylboron triflate (1.1 equiv.) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv.).

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure complete enolization.

  • The reaction is re-cooled to -78 °C, and freshly distilled isobutyraldehyde (1.5 equiv.) is added dropwise.

  • The mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is diluted with methanol and 30% hydrogen peroxide is added carefully at 0 °C to oxidize the boron species.

  • After stirring for 1 hour, the volatile solvents are removed in vacuo, and the aqueous residue is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

  • The diastereomeric ratio (d.r.) of the crude product is determined by ¹H NMR or HPLC analysis. The product is typically purified by column chromatography.

Cleavage and Recovery of the Chiral Auxiliary
  • The purified aldol adduct (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C.

  • Lithium borohydride (LiBH₄, 2.0 equiv.) is added portion-wise.

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the slow, dropwise addition of 1M NaOH.

  • The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted three times with ethyl acetate.

  • The combined organic layers contain the recovered chiral auxiliary, (1R)-1-(3-chloro-2-methylphenyl)ethanol. It can be purified by column chromatography.

  • The aqueous layer is acidified to pH ~2 with 2M HCl and then extracted three times with ethyl acetate to isolate the chiral 1,3-diol product.

Visualizations

The following diagrams illustrate the general workflow for using a chiral auxiliary and the proposed stereochemical model for the benchmark reaction.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Chiral Auxiliary (R)-X_c-OH C Substrate-Auxiliary Adduct A->C Acylation B Prochiral Substrate (Propionic Acid Derivative) B->C D Substrate-Auxiliary Adduct F Aldol Adduct (High d.r.) D->F Boron Enolate Formation & Addition E Aldehyde (Electrophile) E->F G Aldol Adduct H Chiral Product (Enantiopure) G->H Cleavage (e.g., LiBH4) I Recovered Auxiliary (Recyclable) G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Proposed transition state model for the aldol reaction.

References

Literature review of synthetic methods for 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Methods for 1-(3-Chloro-2-methylphenyl)ethanol

Introduction

This compound is a chiral alcohol of interest to researchers in drug discovery and development, serving as a key building block for more complex molecules. The synthesis of this and similar substituted phenylethanols can be approached through several established chemical and biochemical routes. The choice of method often depends on the desired outcome, specifically whether a racemic mixture or a single enantiomer is required. This guide provides a comparative overview of the primary synthetic strategies, focusing on reaction efficiency, stereoselectivity, and operational simplicity.

Primary Synthetic Strategies

The most direct and common precursor for the synthesis of this compound is 3-chloro-2-methylacetophenone . The conversion of this ketone to the desired secondary alcohol is the central transformation. The main strategies to achieve this are:

  • Achiral Chemical Reduction: The use of standard reducing agents to produce a racemic mixture of the alcohol.

  • Asymmetric Synthesis: Methods that yield an enantiomerically enriched or pure product. This is typically achieved through:

    • Catalytic Asymmetric Reduction: Employing chiral metal catalysts or organocatalysts.

    • Biocatalytic Reduction: Utilizing isolated enzymes (ketoreductases) or whole-cell systems.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction that can construct the molecule from smaller fragments.

The logical relationship between these synthetic pathways, starting from a plausible commercial material, is illustrated below.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product cluster_grignard Alternative Grignard Route start 3-Chloro-2-methylphenol ketone 3-Chloro-2-methylacetophenone start->ketone Friedel-Crafts Acylation product This compound ketone->product Achiral Reduction (e.g., NaBH4) (Racemic) ketone->product Asymmetric Reduction (Chiral Catalyst or Enzyme) (Enantiopure) aldehyde 3-Chloro-2- methylbenzaldehyde grignard CH3MgBr grignard->product Grignard Addition

Caption: Synthetic pathways to this compound.

Data Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the different synthetic approaches based on literature for analogous substituted acetophenones. This allows for an objective comparison of their performance.

MethodKey Reagents / CatalystTypical Solvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Key Features
Achiral Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 250.5 - 2>95%0% (Racemic)Simple, fast, high yield, inexpensive.[1][2][3]
Asymmetric Reduction Ru(II) or Rh(I) with chiral ligands (e.g., BINAP)Isopropanol, THF20 - 8012 - 2485-99%>95%High enantioselectivity, requires specialized catalysts.[4]
Biocatalytic Reduction Ketoreductase (KRED) enzyme or whole cells (e.g., S. cerevisiae)Water/Buffer, Isopropanol (co-solvent)25 - 455 - 36>99%>99%Extremely high selectivity, green conditions, requires specific enzymes.[5][6][7]
Grignard Reaction Methylmagnesium bromide (CH₃MgBr) + 3-Chloro-2-methylbenzaldehydeDiethyl Ether, THF0 - 351 - 380-95%0% (Racemic)Versatile C-C bond formation, sensitive to moisture.[8][9]

Detailed Experimental Protocols

Method 1: Achiral Reduction using Sodium Borohydride

This protocol describes a standard, high-yielding synthesis of racemic this compound.

Materials:

  • 3-Chloro-2-methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methylacetophenone (1.0 eq) in methanol (approx. 3-4 mL per gram of ketone).

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add sodium borohydride (0.75 eq) portion-wise to the stirred solution, ensuring the temperature does not rise above 10°C.[2]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture in an ice bath again and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product into diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. The product can be purified further by column chromatography if necessary.

Method 2: Biocatalytic Asymmetric Reduction

This protocol is based on methodologies for producing highly enantiopure chiral alcohols using a ketoreductase (KRED) enzyme, which is a green and highly efficient method.[10][11]

Materials:

  • 3-Chloro-2-methylacetophenone

  • Ketoreductase (KRED) enzyme powder or whole cells expressing the KRED

  • NADP⁺/NADPH cofactor

  • Isopropanol (as co-substrate for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add the KRED enzyme powder or cell suspension, the NADP⁺ cofactor (e.g., 0.1 g/L), and isopropanol (5-10% v/v).[7]

  • Dissolve the substrate, 3-chloro-2-methylacetophenone, in a minimal amount of isopropanol and add it to the buffered enzyme solution to reach the desired substrate concentration (e.g., 10-50 g/L).

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 5 to 36 hours.[7] Monitor the conversion of the substrate and the enantiomeric excess (ee) of the product periodically using chiral HPLC or GC.

  • Upon completion (conversion >99%, ee >99%), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Separate the organic layer. Extract the aqueous layer again with the same solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the highly enantiopure this compound.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chloro-2-methylphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Chloro-2-methylphenyl)ethanol, a halogenated organic compound.

Due to its chemical structure, this compound is classified as a halogenated organic compound. The presence of a chlorine atom on the phenyl ring necessitates specific disposal procedures to mitigate potential environmental and health hazards. This substance should never be disposed of down the drain or mixed with non-hazardous waste.

Key Disposal Principles

The fundamental principle for disposing of this compound is segregation. It must be treated as a hazardous waste and collected separately from non-halogenated organic and other waste streams. The appropriate disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1] This process ensures the complete destruction of the compound, preventing the release of harmful substances into the environment.

Procedural Steps for Disposal

Adherence to a strict, step-by-step protocol is crucial for the safe handling and disposal of this compound.

  • Waste Identification and Segregation:

    • Identify this compound waste at the point of generation.

    • Designate a specific, clearly labeled, and chemically resistant container for "Halogenated Organic Waste."[2][3] This container should be separate from non-halogenated waste.[1][4]

  • Container Management:

    • Use a container in good condition with a secure, tight-fitting lid.[2][3]

    • The container must be properly labeled with "Hazardous Waste" and the specific chemical name: "this compound."[2][3] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[3]

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Provide secondary containment to prevent spills.[3]

  • Disposal Request:

    • Once the container is nearly full (do not overfill), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Complete all necessary waste disposal request forms, providing accurate information about the waste composition.

Quantitative Data Summary

ParameterValue/InformationSource
Waste Classification Halogenated Organic Waste[1]
Recommended pH Range for Aqueous Solutions (if applicable) 5.5 - 9.5 (to avoid being classified as corrosive)[4]
Maximum Accumulation Volume in Laboratory (Satellite Accumulation Area) Typically up to 55 gallons (check local regulations)General hazardous waste guidelines
Container Filling Level < 90% of container capacity[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Generate This compound Waste B Is it a Halogenated Organic Compound? A->B C Yes B->C D Collect in Designated 'Halogenated Waste' Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Container is Full G->H I Arrange for Pickup by EHS or Licensed Waste Contractor H->I J Transport to Regulated Hazardous Waste Incinerator I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the workplace. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.

References

Essential Safety and Logistical Information for Handling 1-(3-Chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(3-Chloro-2-methylphenyl)ethanol. The following guidance is based on the safety profiles of structurally similar chlorinated aromatic alcohols, such as 2,4-dichlorobenzyl alcohol and 3-chlorobenzyl alcohol. It is imperative to treat this compound with the same or greater level of caution as these related compounds.

This document provides crucial safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary risks include irritation to the skin and eyes, potential harm if inhaled or ingested, and long-term adverse effects on aquatic environments. A comprehensive PPE strategy is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation or dermatitis. Ensure to check glove compatibility charts.
Body Protection A lab coat worn over full-length clothing.Protects against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes.Prevents injuries from spills and dropped objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of potentially harmful vapors or aerosols.

Operational Plan for Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and operational.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as specified in Table 1.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use compatible labware (e.g., glass) to prevent degradation or reaction.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep containers of the chemical sealed when not in use to prevent the release of vapors.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove PPE carefully to avoid self-contamination and dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Chlorinated organic compounds require special disposal procedures due to their potential environmental toxicity. Improper disposal can lead to long-term ecological damage.

Waste Segregation and Collection:

  • NEVER dispose of this compound or its waste down the drain.

  • Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, clearly labeled, and sealed "Halogenated Organic Waste" container.

  • Ensure the waste container is made of a material compatible with the chemical.

Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Typically, halogenated organic waste is sent for high-temperature incineration at a licensed facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of the required safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip handle_chem Manipulate Chemical prep_equip->handle_chem Proceed to Handling cleanup_decon Decontaminate Surfaces handle_chem->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

G cluster_hazards Potential Hazards cluster_controls Control Measures (PPE) compound This compound skin_eye Skin & Eye Irritation compound->skin_eye inhalation Inhalation Toxicity compound->inhalation ingestion Ingestion Toxicity compound->ingestion environmental Environmental Hazard compound->environmental goggles Goggles / Face Shield skin_eye->goggles gloves Resistant Gloves skin_eye->gloves lab_coat Lab Coat skin_eye->lab_coat fume_hood Fume Hood inhalation->fume_hood ingestion->gloves ingestion->lab_coat environmental->fume_hood

Caption: Relationship between hazards and required personal protective equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.